Axitinib

Catalog No.
S548089
CAS No.
319460-85-0
M.F
C22H18N4OS
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Axitinib

CAS Number

319460-85-0

Product Name

Axitinib

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N

SMILES

Array

solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.

Synonyms

AG013736; AG 013736; AG-013736; Axitinib; Brand name: Inlyta.

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

The exact mass of the compound Axitinib is 386.12013 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in aqueous media with a ph between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/ml.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757441. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Axitinib pharmacokinetics CYP3A4 metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Axitinib

Parameter Value Details & Conditions
Absolute Bioavailability 58% Following a 5 mg oral dose [1] [2]
Time to Cmax (Tmax) 2.5 - 4.1 hours After oral administration [1] [2] [3]
Effective Half-Life (T1/2) 2.5 - 6.1 hours In plasma [1] [2] [3]
Protein Binding >99% Preferentially to albumin and α1-acid glycoprotein [1] [2]
Apparent Volume of Distribution (Vd) 160 L [3]
Primary Route of Elimination Hepatic Metabolism Fecal (41%) and urinary (23%) excretion; 12% of fecal excretion is unchanged drug [3]

Metabolism and Enzyme Kinetics

This compound is metabolized primarily in the liver. Detailed in vitro studies using human liver microsomes (HLMs) and recombinant enzymes have characterized the specific enzymes involved.

Primary Metabolic Pathways

The major circulating metabolites in human plasma are the sulfoxide (M12) and the N-glucuronide (M7), both considered pharmacologically inactive [4] [5]. The following diagram illustrates the primary and secondary metabolic pathways of this compound.

G This compound This compound M12 Sulfoxide (M12) This compound->M12 Oxidation M7 N-glucuronide (M7) This compound->M7 Glucuronidation M8a Hydroxymethyl (M8a) This compound->M8a M12a_M14 Oxidation Products (M12a/M14) This compound->M12a_M14 M9 Sulfoxide/N-oxide (M9) M12->M9 CYP3A4_5 CYP3A4/5 (Primary) CYP1A2 CYP1A2 (Minor) CYP2C19 CYP2C19 (Minor) UGT1A1 UGT1A1 (Primary) UGTs_1A3_1A9_1A4 UGTs 1A3, 1A9, 1A4 (Minor)

This compound metabolic pathways and contributing enzymes [4] [5] [6]

Enzyme Contribution and Kinetics

The contribution of individual enzymes to this compound's metabolism has been quantified through kinetic studies [6]:

Enzyme Reaction Apparent Km (μM) Apparent Vmax (pmol·min⁻¹·mg⁻¹ or pmol·min⁻¹·pmol⁻¹) Relative Contribution
CYP3A4 Sulfoxide (M12) Formation 4.0 9.6 (pmol·min⁻¹·pmol⁻¹) ~66% of oxidative clearance
CYP3A5 Sulfoxide (M12) Formation 1.9 1.4 (pmol·min⁻¹·pmol⁻¹) ~15% of oxidative clearance
UGT1A1 N-glucuronide (M7) Formation 0.75 8.3 (pmol·min⁻¹·mg⁻¹) Primary UGT enzyme

Key Clinical Pharmacology & Drug Interactions

The central role of CYP3A4/5 in this compound's clearance makes it susceptible to clinically significant drug-drug interactions.

Impact of CYP3A4/5 Inhibitors and Inducers

Clinical studies in healthy volunteers have quantified the effects of co-administered strong CYP3A4/5 modulators [4] [1] [2]:

Precipitant Drug (Mechanism) Effect on this compound Cmax Effect on this compound AUC
Ketoconazole (Strong Inhibitor) Increase of 1.5-fold (90% CI: 1.33-1.70) Increase of 2.1-fold (90% CI: 1.84-2.30)
Rifampin (Strong Inducer) Decrease of 71% Decrease of 79%

Based on this data, concomitant use with strong CYP3A4/5 inhibitors or inducers should be avoided. If co-administration with a strong inhibitor is unavoidable, the this compound dose should be reduced by approximately 50% [7].

Experimental & Analytical Methodologies

Clinical Drug Interaction Study Protocol

A standard clinical study design to evaluate the effect of a CYP3A4 inhibitor on this compound pharmacokinetics is a randomized, single-blind, two-way crossover study [4]:

  • Subjects: Healthy volunteers (e.g., n=32), aged 18-55.
  • Treatments:
    • Treatment A: A single 5 mg oral dose of this compound.
    • Treatment B: Oral ketoconazole (400 mg/day) for 7 days, with a single 5 mg dose of this compound co-administered on day 4.
  • Pharmacokinetic Sampling: Intensive blood sampling over 48-96 hours post-axitinib dose to characterize the plasma concentration-time profile.
  • Primary Endpoints: Geometric mean ratios for AUC from time zero to infinity (AUC∞) and maximum plasma concentration (Cmax).
In Vitro Metabolism and Phenotyping

Detailed in vitro protocols characterize the enzymes responsible for this compound metabolism [5] [6]:

  • Reaction Phenotyping: Incubation of this compound with a panel of recombinant human CYP and UGT enzymes to identify those capable of producing M12 and M7.
  • Chemical Inhibition in HLMs: Use of isoform-selective chemical inhibitors (e.g., Cyp3cide for CYP3A4) to confirm the contribution of specific enzymes.
  • Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) for metabolite formation in HLMs and recombinant enzymes.
Analytical Method for Quantification (UPLC-MS/MS)

A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be developed for this compound quantification in plasma [8]:

  • Sample Preparation: Protein precipitation with acetonitrile.
  • Chromatography:
    • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).
    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid.
  • Mass Spectrometry:
    • Ionization: Electrospray ionization (ESI), positive ion mode.
    • Detection: Multiple reaction monitoring (MRM).
    • Ion Transitions: m/z 387 → 355.96 for this compound.
  • Validation: The method is validated for linearity (e.g., 0.5–100 ng/mL), precision, accuracy, and recovery.

References

Axitinib IC50 values for VEGFR1 VEGFR2 VEGFR3

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib IC50 Values for VEGFRs

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for key receptor tyrosine kinases, demonstrating its high potency and selectivity [1] [2] [3].

Target Reported IC50 Values Additional Targets (with IC50)
VEGFR1 0.1 nM [1] [2] PDGFRβ: 1.6 nM [1] [3]
VEGFR2 0.2 nM [1] [2] c-Kit: 1.7 nM [1] [3]
VEGFR3 0.1 - 0.3 nM [1] [2]

This compound's potency against VEGFRs is approximately 10-fold greater than that of other TKIs like pazopanib, sunitinib, and sorafenib [1]. It is classified as a Type I kinase inhibitor, binding to the active "DFG-in" conformation of the ATP-binding pocket [4].

Mechanism of Action & Signaling Pathway

This compound competitively binds to the intracellular ATP-binding site of VEGFRs, stabilizing them in an inactive conformation and inhibiting downstream pro-angiogenic signaling [1] [5]. The following diagram illustrates the VEGF/VEGFR signaling pathway and the point of inhibition by this compound.

G VEGF VEGF VEGFR VEGFR (Dimer) VEGF->VEGFR Downstream Downstream Pathways VEGFR->Downstream This compound This compound This compound->VEGFR Inhibits Effects Angiogenesis Cell Proliferation Vascular Permeability Downstream->Effects

VEGF/VEGFR signaling pathway and this compound inhibition.

The primary downstream pathways activated by VEGFR2 include the RAF/MEK/ERK pathway (regulating cell survival and proliferation) and the PI3K/AKT/mTOR pathway (influencing vascular permeability and cell invasion) [5]. By blocking VEGFR activation, this compound effectively suppresses these processes.

Experimental Context & Resistance Mechanisms

In vitro assays to determine IC50 values, such as the HotSpot assay, typically involve incubating the kinase enzyme with a range of this compound concentrations in a reaction buffer. The remaining kinase activity is measured after a period of incubation, often by detecting the incorporation of ³³P-ATP into a substrate [6].

Despite its high potency, tumors can develop resistance to this compound. A 2025 multi-omics study revealed that resistance is primarily driven by pre-existing transcriptomic and proteomic profiles rather than new mutations in the VEGFRs themselves [7]. The study identified two major context-specific resistance subtypes:

  • In blood-derived cancers: Resistance involves rewiring of purine metabolism and leveraging alternative growth factor signaling [7].
  • In solid tumors: Resistance is characterized by adaptation to hypoxia, including ECM remodeling, immune evasion, and senescence-induced paracrine signaling [7].

Research Implications

The high selectivity of this compound for VEGFRs makes it a valuable tool in cancer research. Its well-defined mechanism and potency also make it a benchmark for developing new VEGFR inhibitors [4]. Furthermore, its potential is being explored beyond oncology, such as in treating pathological retinal angiogenesis in conditions like diabetic retinopathy [8].

References

Axitinib metabolites and glucuronidation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib Metabolites and Pathways

This compound is metabolized through oxidative pathways primarily by cytochrome P450 enzymes and direct conjugation via UDP-glucuronosyltransferases. The major circulating metabolites are pharmacologically inactive [1] [2].

Metabolite ID Pathway / Description Primary Location Approximate Abundance Key Enzymes
M7 (N-glucuronide) Direct N-glucuronidation of parent drug [1] [2] Plasma (Major) 50.4% of circulating radioactivity [2] UGT1A9 [1]
M12 (Sulfoxide) Sulfoxidation of parent drug [1] [2] Plasma (Major) 16.2% of circulating radioactivity [2] CYP3A4/5, FMO1, FMO3 [1]
M5 (Carboxylic acid) Carbon-carbon bond cleavage via putative epoxide (M12a) and Baeyer-Villiger rearrangement [2] Urine 5.7% of dose [2] Primarily CYP3A4/5 [1]
M14/M15 Further oxidation (sulfone) of M12 [2] Feces 5.7% of dose [2] CYP3A4/5 [1]
M9 Sulfoxide/N-oxide [2] Urine 1.7% of dose [2] CYP3A4/5 [1]
M8a Hydroxymethyl glucuronide [2] Urine 1.3% of dose [2] UGT1A9 [1]
Unchanged this compound - Feces 12% of dose [2] -

The following diagram illustrates the primary metabolic pathways of this compound and the enzymes responsible.

G This compound This compound Oxidative_Pathway Oxidative Metabolism This compound->Oxidative_Pathway Primary Conjugative_Pathway Conjugative Metabolism This compound->Conjugative_Pathway Primary M7 M7 (N-glucuronide) M12 M12 (Sulfoxide) M9 M9 (Sulfoxide/N-oxide) M12->M9 CYP3A4/5 M14_15 M14/M15 (Sulfone) M12->M14_15 CYP3A4/5 M5 M5 (Carboxylic Acid) M8a M8a (Hydroxymethyl glucuronide) Oxidative_Pathway->M12 CYP3A4/5, FMO Oxidative_Pathway->M5 CYP3A4/5 Conjugative_Pathway->M7 UGT1A9 Conjugative_Pathway->M8a UGT1A9

This compound is primarily metabolized via oxidative (green) and conjugative (blue) pathways.

Experimental Protocols for In Vitro Metabolism Studies

The following methodologies are adapted from studies used to characterize this compound's metabolism [1].

Metabolite Profiling in Human Liver Microsomes (HLMs)
  • Objective: To identify and quantify the oxidative metabolites of this compound.
  • Incubation System: The typical incubation mixture contains HLMs (0.5 mg/mL protein), a 1 µM concentration of [14C]this compound, an NADPH-regenerating system, and phosphate buffer in a final volume [1].
  • Procedure: Pre-incubate the system for 3-5 minutes, then initiate the reaction by adding the NADPH-regenerating system. Incubate at 37°C for 45 minutes. Terminate the reaction by adding cold acetonitrile. Vortex, centrifuge, and analyze the supernatant using LC-radiometric detection for metabolite profiling [1].
  • Key Analysis: Metabolites are identified by their retention times and characterized by mass spectrometry.
Reaction Phenotyping with Chemical Inhibitors
  • Objective: To delineate the contribution of specific CYP enzymes to this compound's oxidative metabolism.
  • Inhibition System: Incubations are performed in HLMs with this compound, both in the presence and absence of selective chemical inhibitors.
  • Procedure: Co-incubate this compound with inhibitors like ketoconazole (1 µM) for CYP3A. Use a broad-range inhibitor cocktail as a control. The percentage of inhibition is calculated by comparing metabolite formation rates with and without the inhibitor [1].
Enzyme Kinetics of Glucuronidation
  • Objective: To characterize the kinetics of this compound N-glucuronide (M7) formation and identify the responsible UGT enzyme.
  • Incubation System: Use recombinant human UGT isoforms or human liver microsomes. The reaction mixture contains the enzyme source, 50 µg/mL alamethicin, and 125 mM Tris-HCl buffer. Pre-incubate on ice for 15 minutes [1].
  • Procedure: Initiate the reaction by adding the co-factor UDPGA (5 mM). Incubate at 37°C for 45 minutes and terminate with cold acetonitrile. Quantify the formed M7 using LC-MS/MS with a stable labeled internal standard [1].
  • Kinetic Analysis: Fit the rate of M7 formation versus this compound concentration data to the Michaelis-Menten model to determine kinetic parameters (Km and Vmax).

Pharmacokinetic and Clinical Considerations

Parameter Detail Clinical Implication
Primary Clearance Extensive hepatic metabolism [3] [2] Less than 1% of parent drug recovered in urine [2].
Main Excretion Routes Feces (~41%) and Urine (~23%) [2] Recovery is mainly as metabolites.
Key Drug Interactions Strong CYP3A4 inhibitors/inducers [3] [1] Coadministration requires dose adjustment (e.g., avoid strong CYP3A4 inducers).
Bioavailability 58% [4] -

References

Axitinib thermal behavior DSC analysis melting point

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Behavior and Melting Data

The table below summarizes the thermal characteristics of axitinib's common solid forms, including solvates and a new polymorph [1] [2].

Solid Form Composition (this compound : Solvent) Key Thermal Characteristics (DSC/TGA) Reported Melting Endotherm
Form A (Raw Material) Not Applicable Not fully detailed in provided context. ---

| Acetonitrile Solvate (S1) | 3 : 1 [2] | TGA: Mass loss from solvent release [1]. DSC: Two endothermic peaks (solvent removal, then melting) [1]. | Second endothermic peak [1]. | | DMF Solvate (S2) | 1 : 1 [2] | TGA: Rapid mass loss [1]. DSC: Sharp endothermic peak from desolvation, typical of an "independent-site" solvate, followed by melting [1]. | Second endothermic peak [1]. | | Acetic Acid + Water Solvate (S3-1) | 2 : 3 : 1.5 [2] | TGA: Rapid mass loss [1]. DSC: Sharp endothermic peak from desolvation, typical of an "independent-site" solvate, followed by melting [1]. | Second endothermic peak [1]. | | Acetic Acid Solvate (S3-2) | 2 : 1 [2] | TGA: Two-stage mass loss (low-temp channel loss, then high-temp independent-site loss) [1]. DSC: Complex endotherms from multi-step desolvation and melting [1]. | Final melting endotherm [1]. | | Methanol Solvate (S4) | 2 : 1 [2] | TGA: Mass loss from solvent release [1]. DSC: Three endotherms (~480 K phase transition, solvent removal, then melting) [1]. | Third endothermic peak (melting) [1]. | | New Polymorph (Form Z) | Not Applicable | DSC: Observed after desolvation of certain solvates (e.g., methanol solvate); melting point differs from known forms [1]. | Distinct from starting material (Form A) [1]. |

Experimental Protocol for Thermal Analysis

This workflow outlines the key steps for preparing and characterizing this compound solvates and polymorphs.

cluster_1 Desolvation Methods cluster_2 Characterization Techniques Start Start: this compound Form A P1 Solvate Preparation (Slurry Crystallization) Start->P1 P2 Solid-Phase Desolvation P1->P2 P3 Solvent-Mediated Phase Transformation (SMPT) P1->P3 P4 Characterization P2->P4 D1 Heating P2->D1 D2 Exposure to Solvent Steam P2->D2 D3 Microwave P2->D3 P3->P4 P5 Data Analysis & Form ID P4->P5 C1 Thermogravimetric Analysis (TGA) P4->C1 C2 Differential Scanning Calorimetry (DSC) P4->C2 C3 Powder X-Ray Diffraction (PXRD) P4->C3 C4 Fourier-Transform Infrared Spectroscopy (FT-IR) P4->C4

Step-by-Step Methodology [1] [2]:

  • Solvate Preparation via Slurry Crystallization:

    • Procedure: Suspend the starting material (this compound Form A) in various pure solvents or solvent mixtures (e.g., acetonitrile, DMF, acetic acid, methanol). Slurry the mixture for 24 hours under continuous stirring at room temperature.
    • Separation: Collect the resulting solid by filtration and allow it to air-dry briefly.
  • Desolvation to Obtain New Polymorphs:

    • Solid-Phase Desolvation: Heat the prepared solvates to a temperature above their desolvation point (as indicated by TGA) but below their melting point. This can be done in a conventional oven or using a microwave.
    • Solvent-Mediated Phase Transformation (SMPT): Expose a solvate to the vapor of a different solvent in a closed environment, or suspend it in a new liquid solvent that facilitates the transformation.
  • Characterization of Solid Forms:

    • Simultaneous TGA-DSC Analysis: Perform thermal analysis using a TGA/DSC instrument. A typical method involves heating a 5-10 mg sample in a sealed pinhole aluminum pan from room temperature to beyond the melting point (e.g., 30°C to 350°C) at a constant heating rate (e.g., 10 K/min) under a nitrogen purge [3].
    • Supplementary Techniques:
      • PXRD: Use to confirm crystal structure and identify different polymorphs.
      • FT-IR: Detect functional groups and observe shifts caused by solvent inclusion or polymorphic change.

Key Technical Insights for Researchers

  • Solvate Structure Dictates Thermal Profile: The shape of the DSC endotherm (sharp vs. broad) and the mass loss profile in TGA provide clues about the solvate's internal structure. Sharp peaks suggest "independent-site" solvates, while broad peaks indicate "channel-type" solvates [1] [2].
  • Desolvation as a Pathway to New Polymorphs: Desolvation is not just a degradation pathway but a strategic tool for discovering new, potentially more bioavailable polymorphs of this compound, such as the reported Form Z [1].
  • Complexity of Acetic Acid Systems: The ratio of this compound to acetic acid is critical. It can lead to different outcomes: a stable solvate (S3-2) or a direct crystallization into another known polymorph (Form IV) [1] [2].

References

Axitinib physiochemical compatibilities FTIR analysis

Author: Smolecule Technical Support Team. Date: February 2026

FTIR Analysis of Axitinib and Its Solid Forms

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the molecular structure of this compound and identifying interactions in its various solid forms, such as solvates and amorphous solid dispersions (ASDs).

The table below summarizes the characteristic FTIR peaks for this compound (Form A) and the observed shifts in its solvates.

Solid Form Characteristic FTIR Peaks and Observed Shifts Functional Group Assignment
This compound (Form A) - Raw Material Reference spectrum. -
AXTN-Acetonitrile Solvate (S1) • New band appears at 2960–2970 cm⁻¹ C−H stretching vibration of acetonitrile solvent molecules [1] [2].

| AXTN-DMF Solvate (S2) | • New band at 2960–2970 cm⁻¹ • Strong peak at ~1675 cm⁻¹ | • C−H stretching of DMF • C=O stretching vibration of the amide group in DMF [1] [2]. | | AXTN-Acetic Acid Solvate (S3-2) | • New band at 2960–2970 cm⁻¹C=O peak observed at ~1705 cm⁻¹ | • C−H stretching of acetic acid • C=O stretching of the carboxylic acid group [1] [2]. | | AXTN-Methanol Solvate (S4) | • New peak at ~3205 cm⁻¹ | • O−H stretching vibration of methanol solvent molecules [1] [2]. | | This compound in Amorphous Solid Dispersions (ASDs) | Shifts in characteristic drug peaks indicate physical interaction, primarily hydrogen bonding, between AXTN and polymeric excipients (e.g., HPMCAS HF) [3]. | |

Experimental Protocols for Key Analyses

FTIR Spectroscopy Analysis
  • Objective: To identify functional groups and detect interactions between this compound and solvents or excipients.
  • Methodology:
    • Instrument: Use an FTIR spectrometer (e.g., Perkin Elmer Spectrum GX).
    • Sample Preparation: Prepare samples using the KBr pellet method or ATR (Attenuated Total Reflectance) technique.
    • Data Acquisition: Record spectra in the range of 4000–400 cm⁻¹. Compare the spectra of the raw material (Form A) with the various solvates or formulations to identify peak shifts, disappearances, or new peaks [1] [2].
Thermal Analysis for Solvate Characterization
  • Objective: To confirm the formation of solvates, determine their type, and calculate the drug-to-solvent ratio.
  • Methodology:
    • Instrument: Simultaneous TGA-DSC apparatus (e.g., NETZSCH STA 449).
    • Procedure:
      • Weigh a small sample (typically 2-5 mg) into an alumina crucible.
      • Heat the sample from 30°C to 350°C at a constant rate (e.g., 10 K/min) under a nitrogen purge.
    • Data Analysis:
      • TGA: The mass loss step corresponds to solvent loss. The weight loss percentage is used to calculate the stoichiometry of the solvate.
      • DSC: The endothermic peaks correspond to solvent removal (desolvation) and melting of the material. The shape of the desolvation peak (sharp vs. broad) helps classify the solvate type (e.g., independent site vs. channel-type) [1] [4] [2].
Preparation of this compound Solvates
  • Objective: To generate different solvates of this compound for subsequent characterization.
  • Methodology:
    • Dissolve the crystal Form A of this compound in various pure solvents (e.g., acetonitrile, DMF, acetic acid, methanol) or solvent mixtures.
    • The solvates are typically obtained through crystallization processes like solvent evaporation or cooling.
    • The resulting solids are filtered and dried [1] [2].
Compatibility Studies for Formulation Development
  • Objective: To ensure the physicochemical stability of this compound when blended with pharmaceutical excipients.
  • Methodology:
    • Blending: Accurately weigh this compound and excipients (e.g., HPMC K4M, HPMC K15M, PVP) and blend them thoroughly in a mortar and pestle or a tumble mixer.
    • Accelerated Stability Studies: Store the physical mixtures under stressed conditions (e.g., elevated temperature and humidity).
    • Analysis: After a specified period, analyze the mixtures using DSC and FTIR to detect any changes in crystallinity, melting point, or chemical interactions [3] [4].

Compatibility Considerations for Formulation

The formation of solvates and polymorphs significantly impacts this compound's properties. Research has identified over 60 solvates and multiple polymorphic forms (I, IV, VI, XXV, XLI, etc.) [1] [2].

  • Impact of Solid Form: Different polymorphs, hydrates, and solvates exhibit variations in solubility, dissolution rate, stability, and ultimately, bioavailability. For instance, new solid forms like the desolvated Form Z discovered in recent studies offer opportunities to tailor these properties [1] [2].
  • Strategy for Solubility Enhancement: Formulating this compound as an Amorphous Solid Dispersion (ASD) is a proven strategy to enhance solubility and oral bioavailability. Excipients like HPMCAS HF can inhibit recrystallization and maintain supersaturation, while surfactants like Kolliphor CrEL (polyoxyethylene hydrogenated castor oil) improve wettability. FTIR confirms that these excipients interact with this compound via hydrogen bonding, which stabilizes the amorphous form [3].

The following diagram illustrates the experimental workflow for characterizing this compound solid forms.

G Start Start: this compound (Form A) P1 Prepare Solvates (e.g., in Acetonitrile, DMF, Acetic Acid, Methanol) Start->P1 P2 Characterize Solid Forms P1->P2 P3 Desolvation Treatment (Heating, Solvent Steam, Microwave) P2->P3 C1 FT-IR Analysis P2->C1 C2 Thermal Analysis (TGA/DSC) P2->C2 C3 PXRD Analysis P2->C3 C4 SEM & Morphology P2->C4 P4 Characterize Desolvated Solids P3->P4 P5 Analyze Data & Identify New Forms P4->P5 P4->C1 P4->C2 P4->C3

Workflow for characterizing this compound solid forms and transformations

References

Application Note: Optimizing Axitinib Formulations using Box-Behnken Design

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Axitinib (AXT), a tyrosine kinase inhibitor used for renal cell carcinoma, faces challenges like poor water solubility and rapid elimination. This document details the application of a three-factor, three-level Box-Behnken Design (BBD) for developing sustained-release this compound tablets and summarizes alternative statistical designs for nanocarrier systems. Structured protocols and optimized parameters are provided to guide formulation scientists.


Summary of Optimized Formulation Data

The table below summarizes the objectives, factors, and optimal outcomes from recent this compound formulation studies.

Formulation Type Primary Objective Statistical Design Independent Variables & Ranges Critical Responses Optimal Formulation Predictions

| Sustained-Release Tablets [1] | Develop once-daily tablets using a hydrophilic matrix. | BBD (3 factors, 3 levels, 17 runs) | • X1: HPMC K4M • X2: HPMC K15M • X3: PVP K30 | Cumulative drug release at 10 time intervals (0-24 hours). | Overall desirability: 0.793. Specific polymer ratios for target release profile. | | Bilosomal Nanocarriers [2] | Improve targeting and efficacy for breast/ovarian cancer. | Central Composite Rotatable Design | • A: Cholesterol (10-20 mg) • B: Span 60 (50-150 mg) • C: Sodium Deoxycholate (5-15 mg) | • Y1: Entrapment Efficiency (EE%) • Y2: Vesicle Size (VS) • Y3: Zeta Potential (ZP) | EE%: 88.5% VS: 594.6 nm ZP: -44.2 mV Desirability: 0.753 | | PEGylated Spanlastics [3] | Enhance solubility, stability, and cytotoxic activity. | I-Optimal Design | • X1: Span 60 (300-400 mg) • X2: Edge Activator (100-200 mg) • X3: Edge Activator Type (Tween 80 or SDC) | • Y1: EE% • Y2: VS • Y3: ZP | EE%: 84.3% VS: 563.4 nm ZP: -46.4 mV Cumulative Release (4h): 73.6% |


Detailed Experimental Protocol: BBD for Sustained-Release Tablets

This protocol is adapted from a study that utilized BBD to optimize this compound sustained-release tablets via wet granulation [1].

1. Pre-formulation Studies

  • Differential Scanning Calorimetry (DSC): Analyze 2-5 mg of this compound powder using a DSC instrument. Use a temperature range of 30°C to 350°C and a nitrogen purge with a heating rate of 10°C/min to determine the melting point and identify potential drug-excipient interactions [1].
  • Fourier Transform Infrared (FTIR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing the drug and excipients. Scan the sample in the range of 4000 to 400 cm⁻¹ to confirm the stability of this compound's functional groups and check for incompatibilities [1].

2. Experimental Design and Formulation

  • Box-Behnken Design: Use a 17-run, three-factor, three-level BBD. Define the levels for each factor as low (-1), medium (0), and high (+1) [1].
  • Wet Granulation Process:
    • Weighing & Blending: Accurately weigh this compound (0.324 mg per tablet), HPMC K4M (X1), and HPMC K15M (X2). Blend in a glass mortar and pestle for 20 minutes [1].
    • Granulation: Add the powder blend to a PVP K30 (X3) binder solution (5% w/w in isopropyl alcohol) to form a wet mass [1].
    • Sizing & Drying: Pass the wet mass through a #16 sieve (aperture ~1.18 mm). Dry the granules in a tray drier at 50°C for 30 minutes [1].
    • Lubrication & Compression: Mix the dry granules with required amounts of microcrystalline cellulose (MCC) and 1% w/w magnesium stearate. Compress the final blend using 5 mm concave punches and a compression force of 9 kN [1].

3. In-vitro Evaluation and Optimization

  • Dissolution Testing: Perform dissolution studies using a USP apparatus. Sample at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours. Analyze the samples to determine the cumulative percentage of drug released [1].
  • Data Analysis: Input the dissolution responses (R1 to R10) into statistical software (e.g., Design-Expert). Use the software's optimization function to find the formulation with the highest desirability, which predicts the optimal levels of X1, X2, and X3 for the target release profile [1].

The workflow for this optimization process is as follows:

BBD_Workflow This compound SR Tablet Optimization Workflow Start Define Factors & Responses PF Pre-formulation Studies (DSC & FTIR) Start->PF DoE Set up BBD (3 Factors, 3 Levels) PF->DoE Prep Prepare Tablets (Wet Granulation) DoE->Prep Test In-vitro Dissolution Testing (10 time points over 24h) Prep->Test Model Statistical Analysis & Model Fitting Test->Model Opt Numerical Optimization (Desirability Function) Model->Opt Verify Verify Optimal Formulation Opt->Verify

Advanced Formulation: Nanocarrier Systems

For targeted cancer therapy, this compound has been successfully loaded into nanocarriers using different statistical designs.

1. Bilosomes for Targeted Delivery [2]

  • Objective: Formulate bile-salt-containing vesicles (bilosomes) to improve this compound's targeting and efficacy against breast and ovarian cancer cells.
  • Design: A Central Composite Rotatable Design was used with Cholesterol (A), Span 60 (B), and Sodium Deoxycholate (C) as independent variables.
  • Preparation Method: The thin-film hydration method is used. Dissolve all components (drug, surfactants, cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin film. Hydrate the film with a buffer solution above the phase transition temperature of the surfactants to form multilamellar vesicles. Finally, sonicate the dispersion to obtain vesicles of the desired size [2].

2. PEGylated Spanlastics [3]

  • Objective: Develop elastic niosomes (spanlastics) coated with PEG to enhance stability, prolong circulation, and increase cytotoxic activity.
  • Design: An I-Optimal Design was employed, with factors including the amount of Span 60, the amount and type of edge activator (Tween 80 or Sodium Deoxycholate).
  • Key Findings: The optimized PEG-spanlastics showed significantly enhanced cytotoxicity and induction of apoptosis in MCF-7 and OV-2774 cancer cell lines compared to this compound free drug suspension [3].

The mechanism of these nanocarriers enhancing anticancer efficacy can be visualized as:

Nanocarrier_Mechanism Nanocarrier Mechanism for Enhanced Anticancer Efficacy A AXT Loaded Nanocarrier B Passive Targeting (EPR Effect) A->B C Cellular Uptake B->C D VEGFR Inhibition C->D E Angiogenesis Blockade D->E F Apoptosis Induction (Cell Death) E->F


Conclusion

The Box-Behnken Design is a powerful, efficient tool for systematically optimizing complex this compound formulations, successfully applied to create sustained-release tablets. Furthermore, other statistical designs like Central Composite and I-Optimal are instrumental in developing sophisticated nanocarriers (bilosomes, spanlastics), significantly improving this compound's targeting, efficacy, and stability against breast and ovarian cancers.

References

Wet granulation technique for axitinib tablet preparation

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Wet Granulation of Axitinib Tablets

This compound is a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma [1]. It is classified as a BCS Class II drug, indicating low solubility and high permeability, which presents a challenge for formulation scientists aiming to enhance its dissolution and bioavailability [2]. The wet granulation technique has been successfully employed to develop both immediate-release (IR) and sustained-release (SR) this compound tablets, with Quality by Design (QbD) approaches being central to process optimization [2] [3].

Formulation Components and Experimental Design

The table below summarizes the typical ingredients used in this compound tablet formulations via wet granulation.

Table 1: Typical Formulation Components for this compound Tablets

Component Category Specific Ingredient Function in Formulation Common Amount / Note
Active Pharmaceutical Ingredient (API) This compound (Form IV for IR [3]) Therapeutic agent 1mg, 3mg, 5mg, 7mg strengths are marketed [3]
Release-Retarding Polymers HPMC K4M, HPMC K15M [2] Matrix former for sustained release Investigated as independent variables in DoE [2]
Binder Polyvinylpyrrolidone (PVP K-30) [2] Promotes cohesion of granules Prepared as a 5% w/w solution in isopropyl alcohol [2]
Diluent / Filler Microcrystalline Cellulose (Avicel PH 101) [2] Bulks up the tablet formulation Added to dry granules before compression [2]
Lubricant Magnesium Stearate [2] Prevents adhesion during compression 1% by weight [2]
Granulating Fluid Isopropyl Alcohol [2] Moistens the powder blend Solvent for PVP binder solution [2]

For formulation optimization, a Box-Behnken Design (BBD) with three factors and three levels has been effectively used. This statistical approach helps in understanding the complex effects of component ratios on drug release [2].

Table 2: Example Box-Behnken Design for Sustained-Release Formulation [2]

| Independent Variable | Symbol | Levels | | :--- | :--- | :--- | | | | Low (-1) | Medium (0) | High (+1) | | HPMC K4M | X1 | | | | | HPMC K15M | X2 | | | | | PVP K-30 | X3 | | | | | Dependent Variables (Responses) | | Target / Description | | | | Cumulative Drug Release at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) | R1-R10 | To achieve desired sustained-release profile over 24 hours [2] | | |

Critical Process Parameters for Wet Granulation

The wet granulation process is critical for ensuring uniform content, good flowability, and consistent compaction. The following workflow details the key unit operations.

G Start Start: Weighing of Ingredients Step1 Dry Mixing (this compound + Polymers) Start->Step1 Step2 Wet Massing (Add PVP binder solution) Step1->Step2 Step3 Wet Sieving (Pass through 16# sieve) Step2->Step3 Step4 Drying (Tray drier, 50°C, 30 min) Step3->Step4 Step5 Sizing & Blending (Add MCC & Magnesium Stearate) Step4->Step5 Step6 Compression (5mm punches, ~9 kN force) Step5->Step6 End End: this compound Tablets Step6->End

Diagram 1: Wet Granulation Process Workflow for this compound Tablets. This diagram outlines the sequential unit operations from raw material weighing to final tablet compression, with critical steps like wet massing and drying highlighted [2].

Detailed Experimental Protocol

This section provides a step-by-step methodology for preparing sustained-release this compound tablets via wet granulation, as derived from the literature [2].

Materials and Equipment
  • Active Ingredient: this compound.
  • Excipients: HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate.
  • Solvent: Isopropyl Alcohol.
  • Equipment: Analytical balance, mortar and pestle or high-shear mixer, sieves (BSS 16#), tray drier, rotary tablet press (e.g., 10-station Rimek tablet press), dissolution apparatus (USP apparatus II), HPLC system for analysis.
Step-by-Step Procedure
  • Preparation of Binder Solution: Accurately weigh PVP K-30. Dissolve it in a sufficient quantity of isopropyl alcohol to form a 5% w/w solution. Set aside [2].
  • Dry Mixing: Weigh this compound, HPMC K4M, and HPMC K15M according to the experimental design. Transfer these powders to a glass mortar and pestle (or a suitable mixer) and blend thoroughly for 20 minutes to achieve a homogeneous powder mix [2].
  • Wet Granulation: Gradually add the PVP binder solution to the dry powder mixture while continuously mixing. Continue kneading until a coherent wet mass with the desired consistency is formed. The endpoint is typically when the mass holds together when squeezed and breaks apart easily [2].
  • Wet Sieving: Pass the wet mass through a sieve with a mesh size of 16# (approximately 1.19 mm aperture) to form uniform, moist granules [2].
  • Drying: Spread the wet granules evenly on trays and dry in a tray drier at 50°C for about 30 minutes, or until the granules reach a specified loss on drying (LOD) value, indicating low moisture content [2].
  • Sizing and Lubrication: Pass the dried granules through a suitable sieve to break up any aggregates. Transfer the sized granules to a blender. Add the required amounts of microcrystalline cellulose and magnesium stearate (1% w/w). Blend for a specified time (e.g., 5-10 minutes) to ensure uniform distribution without over-mixing [2].
  • Compression: Compress the final blend on a rotary tablet press using 5 mm concave punches. A compression force of approximately 9 kN can be used as a starting point for all formulations to ensure consistent tablet hardness [2].

Performance and Optimization

In-Vitro Dissolution Testing

The performance of the developed sustained-release formulations is evaluated using dissolution testing. The standard conditions, as per one study, are [2]:

  • Apparatus: USP Apparatus II (Paddle)
  • Dissolution Medium: 900 ml of a suitable buffer (e.g., pH 6.8 phosphate buffer).
  • Temperature: 37 ± 0.5°C
  • Paddle Speed: 50-75 rpm
  • Sampling Times: 1, 2, 4, 6, 8, 10, 12, and 24 hours.
  • Analysis: Withdraw samples at specified intervals, filter, and analyze the drug concentration using a validated HPLC or UV method.

The cumulative drug release at different time points serves as the critical response for optimizing the formulation using the DoE.

Optimization and Data Analysis
  • Data Fitting and Model Validation: The dissolution data for each run in the BBD is fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas). Analysis of variance (ANOVA) is performed to assess the significance of the model and individual factor effects [2].
  • Establishing Design Space: Based on the statistical model, the impact of HPMC K4M (X1), HPMC K15M (X2), and PVP (X3) on the drug release profile is quantified. Contour plots and response surface graphs are generated to visualize the relationship between factors and responses [2].
  • Selecting the Optimal Formulation: The formulation with a desirability value close to 1 is selected as the optimum. One study reported an optimized formulation with a desirability of 0.793, which provided a balance of all target responses, leading to a robust sustained-release profile over 24 hours [2].

The QbD workflow for developing this formulation is illustrated below.

G Start Define Quality Target Product Profile (QTPP) Step1 Identify Critical Quality Attributes (CQAs) Start->Step1 Step2 Risk Assessment & Identify Critical Material Attributes (CMAs) & Critical Process Parameters (CPPs) Step1->Step2 Step3 Design of Experiments (DoE) (e.g., Box-Behnken Design) Step2->Step3 Step4 Perform Experiments & Analyze Data (ANOVA) Step3->Step4 Step5 Establish Design Space & Model Validation Step4->Step5 Step6 Define Control Strategy Step5->Step6 End Verified Optimal Formulation Step6->End

Diagram 2: QbD-based Workflow for this compound Formulation Development. This chart outlines the systematic approach from defining target product profiles to establishing a control strategy for the optimized formulation [2].

Conclusion

The wet granulation technique is a robust and versatile method for preparing this compound tablets. Applying a QbD framework with tools like the Box-Behnken design allows for a systematic understanding of how critical formulation variables (like the levels of HPMC K4M, HPMC K15M, and PVP) influence the critical quality attributes of the tablet, particularly the drug release profile. This methodology leads to the efficient development of a stable and effective this compound sustained-release formulation with predictable performance.

References

Application Note: In Vitro Dissolution Profiling of Axitinib SR Tablets

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the in vitro dissolution testing of Axitinib Sustained-Release (SR) tablets, which are designed for a 24-hour release profile [1]. The method is aligned with Quality by Design (QbD) principles to ensure robustness and reliability in assessing product performance.

Introduction

This compound is a tyrosine kinase inhibitor used in cancer therapy, classified as a BCS Class II drug, indicating low solubility and high permeability [1]. This property makes its dissolution rate a critical quality attribute. Developing SR formulations is a strategic approach to enhance therapeutic outcomes by maintaining plasma concentrations and reducing dosing frequency. The dissolution test is a vital quality control tool for these formulations.

Experimental Design and Materials

Table 1: Materials and Reagents

Material/Reagent Specification/Source
Active Pharmaceutical Ingredient (API) This compound
Formulation Excipients HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate [1]
Dissolution Media Biorelevant media (e.g., FaSSIF/FeSSIF) or standard pH buffers
Reagents Analytical grade or better

Table 2: Equipment and Instrumentation

Equipment Specification/Model
Dissolution Test Apparatus USP Apparatus I (Baskets) or II (Paddles), 8-station
HPLC System With UV or PDA detector
Analytical Balance Precision ± 0.1 mg
pH Meter Calibrated with standard buffers
Vacuum Filtration Unit With suitable membranes (e.g., 0.45 µm)
Methodology

3.1. Formulation of this compound SR Tablets The following workflow outlines the manufacturing process for this compound SR tablets via wet granulation, based on the cited research [1].

G Start Start: Weigh this compound, HPMC K4M, HPMC K15M A Blend in Mortar & Pestle (20 minutes) Start->A B Wet Massing with PVP K-30 Binder Solution A->B C Wet Sieving (16 Mesh Sieve) B->C D Drying (Tray Drier, 50°C, 30 min) C->D E Blending with MCC and Magnesium Stearate D->E F Compression (5 mm concave punches, 9 kN) E->F End End: this compound SR Tablets F->End

3.2. Preparation of Dissolution Media Commonly used media include:

  • pH 1.2 HCl Buffer: Simulates gastric fluid.
  • pH 4.5 Acetate Buffer
  • pH 6.8 Phosphate Buffer: Simulates intestinal fluid.
  • Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) for enhanced predictability.

Dissolve the required salts and adjust the pH using 0.1N HCl or NaOH. Degas the medium prior to use by heating to 37°C under vacuum with stirring.

3.3. Dissolution Test Procedure

  • Apparatus Setup: Assemble the dissolution apparatus (USP I or II). Pour 900 mL of dissolution medium, maintained at 37°C ± 0.5°C, into each vessel.
  • Rotation Speed: Set to 50-75 rpm for paddles (Apparatus II).
  • Sample Introduction: Place one tablet in each vessel, starting the timer immediately.
  • Sampling: Withdraw aliquots (e.g., 5-10 mL) at predetermined time intervals. Suggested time points for a 24-hour profile: 1, 2, 4, 6, 8, 10, 12, 14, 16, 20, and 24 hours.
  • Sample Filtration: Immediately filter withdrawn samples through a 0.45 µm membrane filter, discarding the first 1-2 mL.
  • Replenishment: Replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium to maintain a constant volume.

3.4. Analytical Quantification (HPLC-UV)

  • Chromatographic Conditions:
    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and phosphate buffer (pH ~3.0) in a gradient or isocratic mode.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 250-280 nm (UV).
    • Injection Volume: 20 µL.
    • Column Temperature: 30-40°C.
  • Standard Solution: Prepare this compound standard solutions in the dissolution medium for a calibration curve.
Data Analysis

4.1. Calculation of Drug Release Calculate the cumulative percentage of this compound released at each time point using the calibration curve and the formula below. The following diagram illustrates the data processing workflow.

G Start Raw HPLC Data (Peak Area) A Concentration from Calibration Curve Start->A B Apply Cumulative Release Formula A->B C Generate Release Profile B->C D Fit to Kinetic Models (Zero-order, Higuchi, etc.) C->D End Report & Compare with Specifications D->End

Formula: Cumulative Release (%) = (C_n × V_0 + Σ(C_(i) × V_s)) / Label Claim × 100

Where:

  • C_n = Concentration of the sample at time n
  • V_0 = Volume of dissolution medium
  • C_i = Concentration of the sample at the i-th withdrawal
  • V_s = Volume of sample withdrawn

4.2. Model-Dependent Kinetics Fit the dissolution profile to various kinetic models to understand the release mechanism:

  • Zero-Order: Q_t = Q_0 + K_0 t
  • First-Order: ln(Q_0 - Q_t) = ln Q_0 - K_1 t
  • Higuchi: Q_t = K_H √t
  • Korsmeyer-Peppas: Q_t / Q_∞ = K_kp t^n
Protocol Summary

Standard Operating Procedure (SOP) Outline:

  • Objective: To determine the in vitro dissolution release profile of this compound SR tablets over 24 hours.
  • Scope: Applies to all batches of this compound SR tablets.
  • Responsibilities: QC Analyst, QC Manager.
  • Procedure:
    • Use USP Apparatus II (Paddles) with 900 mL of pH 6.8 phosphate buffer at 37°C ± 0.5°C.
    • Set rotation speed to 75 rpm.
    • Withdraw samples at 1, 2, 4, 6, 8, 10, 12, and 24 hours.
    • Filter and analyze samples by HPLC-UV.
    • Calculate cumulative % release and plot the dissolution profile.
  • Acceptance Criteria: To be established based on bio-relevant targets, e.g., Q = 80% in 24 hours.

Key Experimental Considerations

  • QbD and DoE: The development of this compound SR tablets has been successfully optimized using a Box-Behnken Design (BBD). Critical formulation factors include the amounts of HPMC K4M (X1), HPMC K15M (X2), and PVP (X3), which significantly impact the cumulative drug release over 24 hours [1].
  • Sink Conditions: It is preferable to maintain sink conditions, where the volume of the medium is at least 3-5 times the saturation volume of the drug.
  • Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Discussion and Conclusion

This protocol provides a framework for reliably assessing the performance of this compound SR formulations. The use of a QbD approach in formulation design ensures that the product is robust and that the dissolution test is a meaningful predictor of in vivo performance.

The primary challenge is the drug's low solubility; future work may explore the use of more biorelevant media to improve in vitro-in vivo correlation (IVIVC).

References

Axitinib Clinical Dosing Protocol, Resistance Mechanisms, and Therapeutic Combinations: A Comprehensive Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Axitinib is a potent second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) with 50-450 times greater potency than first-generation VEGFR inhibitors [1] [2]. This targeted mechanism inhibits angiogenesis, effectively starving tumors of their blood supply and preventing tumor growth and metastasis [2]. This compound is approved for advanced renal cell carcinoma (RCC) as both monotherapy and in combination with immune checkpoint inhibitors (avelumab or pembrolizumab) [3]. The dosing protocol for this compound is unique among targeted therapies due to its individualized dose titration approach, which optimizes therapeutic efficacy while managing treatment-related adverse events. This application note provides a comprehensive technical resource for researchers and clinicians implementing this compound therapy in both research and clinical settings, with detailed protocols for dose escalation, management of adverse events, and insights into emerging resistance mechanisms.

This compound Dosing Protocol and Dose Modification Criteria

Standard Dosing and Escalation Framework

This compound dosing follows a structured yet flexible protocol that allows for individualized dose optimization based on tolerability and safety parameters [3]. The standard initial dose is 5 mg orally twice daily, administered approximately 12 hours apart with or without food [3]. The key distinct feature of this compound dosing is the protocol-guided dose escalation that enables clinicians to increase the dose in eligible patients to achieve optimal therapeutic exposure.

Table 1: this compound Dose Escalation Protocol

Parameter Criteria for Escalation Escalation Steps Timing Considerations

| Clinical Requirements | - No adverse reactions > Grade 2 for 2 consecutive weeks

  • Normotensive status (BP < 140/90 mmHg)
  • Not receiving antihypertensive medications [3] | First escalation: 7 mg PO BID Second escalation: 10 mg PO BID (if criteria met again) [3] | Dose increases should be implemented at intervals of 2 weeks or longer during monotherapy [3] | | Combination Therapy Variations | Same safety criteria apply | Same escalation steps | Longer intervals required:
  • With avelumab: ≥2 weeks
  • With pembrolizumab: ≥6 weeks [3] |

The following diagram illustrates the clinical decision pathway for this compound dose titration:

G Start Start this compound 5 mg BID Check1 Check at 2+ weeks: - No Grade >2 AEs? - Normotensive? - No antihypertensives? Start->Check1 Decision1 Meet all criteria? Check1->Decision1 Escalate1 Escalate to 7 mg BID Decision1->Escalate1 Yes Maintain Maintain current dose Decision1->Maintain No Check2 Continue monitoring for 2+ more weeks Escalate1->Check2 Decision2 Still meet criteria? Check2->Decision2 Escalate2 Escalate to 10 mg BID Decision2->Escalate2 Yes Decision2->Maintain No Escalate2->Maintain Maximum dose reached

Dose Reduction and Toxicity Management

Dose reduction is a critical component of this compound management to address treatment-emergent adverse events while maintaining therapeutic benefit. The following table outlines common adverse events requiring dose modification and the corresponding management strategies.

Table 2: this compound Dose Reduction Criteria for Adverse Events

Adverse Event Severity/Grade Recommended Action Dose Reduction Steps
Hypertension [3] SBP >150 mmHg or DBP >100 mmHg despite antihypertensives Reduce dose by 1 level 5 mg → 3 mg → 2 mg BID
SBP >160 mmHg or DBP >105 mmHg Withhold until BP <150/100 mmHg, then resume at reduced dose
Grade 4 or hypertensive crisis Permanently discontinue
Hepatotoxicity (combination therapy) [3] ALT/AST ≥3x to <5x ULN or total bilirubin ≥1.5x but <3x ULN Withhold both drugs until resolution to Grade ≤1 Consider dose reduction upon rechallenge
ALT/AST ≥5x ULN or >3x ULN with bilirubin ≥2x ULN Permanently discontinue both drugs
Hemorrhage [3] Grade 3 or 4 Withhold until resolution to Grade ≤1 or baseline Resume at reduced dose or discontinue
Proteinuria [3] ≥2 g/24 hr Withhold until <2 g/24 hr Resume at reduced dose
Other Adverse Events [3] Grade 3 Reduce dose by 1 level 5 mg → 3 mg → 2 mg BID
Grade 4 Withhold until resolution to Grade 2, then resume at reduced dose
Diarrhea (combination therapy) [3] Grade 3 Interrupt and initiate symptomatic medications; resume at same or reduced dose 5 mg → 3 mg → 2 mg BID
Grade 4 Withhold until resolution to Grade <2, then resume at reduced dose

In real-world clinical settings, dose reduction is frequently required, with approximately 20% of patients needing dose adjustments due to adverse events [1]. The most common adverse events leading to dose modifications include diarrhea (36%), hypertension (21%), stomatitis (17%), decreased appetite (14%), and palmar-plantar erythrodysesthesia syndrome (12%) [1]. Most adverse events are manageable with supportive care and dose adjustments, with only 13% representing Grade ≥3 severity [1].

Special Population Considerations
  • Hepatic Impairment: No initial dose adjustment is required for mild impairment (Child-Pugh A). For moderate impairment (Child-Pugh B), the initial dose should be decreased by approximately 50%, with subsequent titration based on individual tolerance. This compound has not been studied in severe hepatic impairment (Child-Pugh C) [3].
  • Renal Impairment: No dedicated renal impairment trial has been conducted, but population pharmacokinetic analyses indicate no significant difference in clearance observed in patients with pre-existing mild-to-severe renal impairment [3].
  • Elderly Patients: No dosage adjustment is required specifically for elderly patients, as clinical trials showed no overall differences in safety or efficacy between elderly and younger patients [3].

Pharmacokinetic and Drug Interaction Considerations

This compound demonstrates predictable pharmacokinetic properties with a time to maximum plasma concentration of 2.5-4.1 hours and a half-life of 2.5-6.1 hours [4]. The short half-life enables rapid dose adjustment when needed but necessitates twice-daily dosing to maintain therapeutic coverage. This compound undergoes hepatic metabolism primarily via CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1 [4] [2].

Critical Drug Interactions
  • Strong CYP3A4 Inhibitors (e.g., clarithromycin, ketoconazole, atazanavir): Avoid coadministration if possible. If unavoidable, reduce this compound dose by approximately 50%. Subsequent doses can be adjusted based on safety and tolerability [3].
  • Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort): Avoid coadministration. Selection of concomitant medications with no or minimal CYP3A4 induction potential is recommended [3].
  • Grapefruit Products: Should be avoided due to CYP3A4 inhibition that may increase this compound serum concentrations [4].

Resistance Mechanisms and Novel Therapeutic Insights

Understanding resistance mechanisms is crucial for developing strategies to enhance this compound efficacy. Recent research utilizing explainable artificial intelligence on multi-omics data has revealed that This compound resistance is primarily governed by pre-existing gene and protein expression patterns rather than mutations in the direct drug targets (VEGFRs) [5].

Context-Specific Resistance Pathways
  • Blood-Derived Cancers: Resistance mechanisms involve purine metabolism rewiring and alternative growth factor signaling to sustain proliferation despite VEGFR inhibition [5].
  • Solid Tumors: Resistance reflects adaptation to hypoxia, including extracellular matrix (ECM) remodeling, mechanosensing, epithelial-mesenchymal transition (EMT), immune evasion, and senescence-induced paracrine signaling [5].

The following diagram illustrates the heterogeneous resistance mechanisms identified across cancer types:

G Resistance This compound Resistance Mechanisms BloodCancers Blood-Derived Cancers Resistance->BloodCancers SolidTumors Solid Tumors Resistance->SolidTumors BloodMech1 Purine Metabolism Rewiring BloodCancers->BloodMech1 BloodMech2 Alternative Growth Factor Signaling Activation BloodCancers->BloodMech2 SolidMech1 ECM Remodeling SolidTumors->SolidMech1 SolidMech2 Mechanosensing Adaptation SolidTumors->SolidMech2 SolidMech3 EMT Activation SolidTumors->SolidMech3 SolidMech4 Immune Evasion Mechanisms SolidTumors->SolidMech4 SolidMech5 Senescence-Induced Paracrine Signaling SolidTumors->SolidMech5

These resistance subtypes are shaped by tissue origin and survival constraints, underscoring the need for precision medicine approaches to overcome therapeutic resistance [5]. The discovery that resistance is driven by pre-existing expression patterns rather than acquired mutations suggests that baseline molecular profiling could identify patients at higher risk of resistance who might benefit from alternative therapeutic strategies.

Clinical Evidence and Real-World Effectiveness

Monotherapy Efficacy

This compound has demonstrated consistent efficacy in the second-line treatment of advanced RCC. Real-world evidence from Korean patients showed a median progression-free survival of 12.4 months (95% CI: 9.6-18.9) and an objective response rate of 30% (including 4% complete responses and 26% partial responses) [1]. These real-world outcomes align with clinical trial data, where median progression-free survival ranged between 5.5 and 8.7 months and overall survival between 11.0 and 69.5 months across various studies [6].

Combination Therapy Outcomes

The combination of this compound with immune checkpoint inhibitors has expanded its therapeutic application to first-line treatment of advanced RCC:

  • This compound + Avelumab: In the JAVELIN Renal 101 study, this combination demonstrated median progression-free survival of 13.9 months versus 8.5 months with sunitinib (HR: 0.67) [7]. The objective response rate was 59.3% versus 31.8% with sunitinib [7].
  • This compound + Pembrolizumab: This combination has shown significant improvements in overall survival and is recommended by ESMO as first-line treatment for advanced RCC with favorable IMDC risk profiles [6].

In non-clear cell RCC subtypes, which often have limited treatment options, this compound combined with avelumab has demonstrated promising activity with an objective response rate of 22.7% (33.3% in papillary tumors) [7].

Conclusion and Future Directions

This compound remains a highly valuable therapeutic option in the management of advanced RCC, with a well-characterized safety profile and flexible dosing protocol that enables individualized therapy optimization. The structured dose escalation protocol allows for maximization of therapeutic efficacy while managing treatment-related toxicities. Emerging research on resistance mechanisms reveals context-specific adaptive responses that highlight the need for tissue-specific combination strategies.

Future directions should focus on predictive biomarker identification to guide patient selection, implementation of novel combination strategies targeting identified resistance pathways, and continued exploration of this compound's potential in non-clear cell RCC subtypes and other malignancies. The integration of multi-omics profiling with explainable AI approaches, as demonstrated in recent research, provides a promising framework for deciphering complex resistance mechanisms and developing more effective therapeutic sequencing strategies.

References

Formulation Preparation: Axitinib Solution for Intralesional Injection

Author: Smolecule Technical Support Team. Date: February 2026

For the rabbit ear model, axitinib is prepared as a solution suitable for intralesional injection. The core formulation from the recent study is summarized below.

Table 1: this compound Formulation for Rabbit Ear Scar Model

Component Specification/Concentration Purpose & Notes
Active Pharmaceutical Ingredient (API) This compound (AG-013736) Selective VEGFR inhibitor [1]
Formulation Type Solution for injection
Working Concentration 1.25 mg/mL [1] Formulated based on preliminary experiments and reference to other administration routes [1]
Vehicle/Solvent Not specified in the study* The published study does not specify the solvent used [1]
Storage -20°C, protected from light [1] Stable until use

*Note on Solvent Selection: The search results do not specify the solvent used in the rabbit study. This compound has poor aqueous solubility [2]. For research purposes, it is often dissolved in a small amount of a suitable solvent like DMSO to create a stock solution before dilution with a physiological buffer (e.g., saline or PBS containing a small percentage of a solubilizing agent). The final formulation must be optimized and validated for stability and biocompatibility for injection.

Experimental Protocol for the Rabbit Ear Hypertrophic Scar Model

The following protocol is adapted from a study published in 2023 that demonstrated the efficacy of this compound in mitigating hypertrophic scars [1].

Table 2: Experimental Dosing and Assessment Schedule

Stage Procedure Key Details

| 1. Model Establishment | Create four full-thickness wounds on each rabbit ear [1] | - Animal: Male New Zealand white rabbits

  • Wound Size: 15 mm diameter
  • Key: Remove skin, subcutaneous tissue, and perichondrium; leave wounds to heal by secondary intention [1] | | 2. Scar Confirmation & Grouping | Confirm HS formation and randomize groups [1] | - Timing: Hypertrophic scars form by day 30 post-wounding [1]
  • Groups: this compound (1.25 mg/mL) vs. Vehicle control (e.g., normal saline) | | 3. Dosing Regimen | Intralesional injection into established scars [1] | - Dose per Scar: 200 µL per injection
  • Injection Frequency: Once per week
  • Treatment Duration: 2 weeks
  • Technique: Sufficient volume to blanch the entire scar; two injections from the same location [1] | | 4. Endpoint Assessment | Euthanize and evaluate scars [1] | - Timing: 1 month after initiation of treatment (approx. 58 days post-wounding)
  • Assessments: Gross evaluation, histopathology, immunohistochemistry, Western blot |

Key Methodological Details

  • Gross Evaluation: Assess scar thickness with a vernier caliper. Evaluate vascularity and pliability using the Vancouver Scar Scale (VSS) [1].
  • Histopathological Analysis: Use Hematoxylin and Eosin (H&E) staining to assess morphology and scar elevation index (SEI). Use Masson's staining to evaluate collagen fiber arrangement [1].
  • Immunohistochemistry (IHC): Perform CD31 staining to quantify angiogenesis and vascular density within the scar tissue [1].
  • Molecular Analysis: Conduct Western blot analysis to examine the protein expression and phosphorylation levels of key signaling molecules such as AKT and p70S6K [1].

Mechanism of Action in Scar Mitigation

The therapeutic effect of this compound in the hypertrophic scar model is mediated through the inhibition of angiogenesis and related signaling pathways. The following diagram illustrates this mechanism and the experimental workflow.

cluster_pathway Pro-Angiogenic Signaling in Scar Formation cluster_experiment Experimental Workflow This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits Treat Treat This compound->Treat VEGF VEGF VEGF->VEGFR AKT AKT VEGFR->AKT Activates p70S6K p70S6K AKT->p70S6K Phosphorylates Angiogenesis Angiogenesis p70S6K->Angiogenesis Model Model Model->Treat Analyze Analyze Treat->Analyze Results Results Analyze->Results CD31 CD31 Analyze->CD31 IHC for pAKT pAKT Analyze->pAKT Western Blot for Reduced Scar Thickness Reduced Scar Thickness Results->Reduced Scar Thickness Decreased Vascularity Decreased Vascularity Results->Decreased Vascularity Suppressed p-AKT/p-p70S6K Suppressed p-AKT/p-p70S6K Results->Suppressed p-AKT/p-p70S6K CD31->Angiogenesis pAKT->AKT

Considerations for Research Applications

  • Confirm Formulation Stability: The provided formulation is a starting point. You should confirm the stability of your this compound solution under your storage and usage conditions.
  • Include Necessary Controls: A well-designed study must include appropriate control groups, such as a vehicle control (injected with the solvent only) and a sham-treated or untreated scar group.
  • Adhere to Ethical Guidelines: Ensure the entire experimental protocol is approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics body.

References

Comprehensive Application Notes and Protocols: Axitinib Stability Studies and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Axitinib Stability

This compound (INLYTA) is an oral, potent, second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at low nanomolar concentrations. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, making its stability and storage conditions critical factors in maintaining therapeutic efficacy and patient safety throughout the product lifecycle. Proper stability management ensures that this critical oncology therapeutic maintains its physicochemical integrity and biological activity from manufacturing through patient administration, particularly given its use in advanced renal cell carcinoma and expanding investigation in other cancer indications.

The complex solid-form landscape of this compound presents unique challenges for pharmaceutical development and storage. With five known conformational polymorphs and dozens of solvates, cocrystals, and salts, understanding and controlling this compound's stability requires sophisticated analytical approaches and rigorous protocols. This document provides comprehensive application notes and detailed experimental protocols to support researchers, scientists, and drug development professionals in designing and implementing robust stability programs for this compound drug substance and drug products, in accordance with regulatory guidelines and current scientific understanding.

Regulatory Framework and Storage Specifications

International Regulatory Guidelines

Stability testing of this compound must comply with the ICH Q1A(R2) guideline, which provides a systematic approach to stability testing of drug substances and drug products under defined storage conditions. The guideline establishes the storage condition classifications and testing frequency requirements that form the basis for establishing shelf life and storage recommendations. According to ICH recommendations, stability testing should cover the physical, chemical, biological, and microbiological characteristics of the drug substance and product, validating that these remain within acceptance criteria throughout the proposed shelf life.

The ICH quality guidelines establish a comprehensive framework for stability testing, including Q1B (photostability testing), Q1C (stability testing for new dosage forms), Q1D (bracketing and matrixing designs), Q1E (evaluation of stability data), and Q5C (stability testing of biotechnological/biological products). These guidelines employ a risk-based approach to stability assessment, requiring manufacturers to demonstrate that temperature-related degradation does not compromise product quality, safety, or efficacy. The manufacturing process and formulation composition must be carefully controlled to ensure batch-to-batch consistency in stability performance.

This compound Storage Conditions and Stability Specifications

Table 1: Recommended Storage Conditions for this compound-Based Products

Product Form Storage Condition Shelf Life Special Considerations
INLYTA Tablets (Commercial) Room temperature (20-25°C); excursions permitted between 15-30°C As packaged Protect from moisture and light; keep in original container
This compound API (Powder) -20°C, desiccated 1 year as supplied Solutions in DMSO: store at -20°C for up to 3 months; avoid freeze/thaw cycles
This compound Research Samples -20°C, desiccated 1 year from date of purchase Protect from light and moisture; avoid repeated temperature cycling
This compound Bilosomal Formulations 2-8°C (preferred) or 25±2°C/60±5% RH 30 days (optimized formulation) Stable across pH range; maintain in sealed containers

Table 2: Stability Testing Conditions per ICH Guidelines

Study Type Storage Condition Minimum Time Period Application to this compound
Long Term 25±2°C/60±5% RH or 30±2°C/65±5% RH 12 months Primary storage condition determination
Intermediate 30±2°C/65±5% RH 6 months Required when significant change occurs at accelerated condition
Accelerated 40±2°C/75±5% RH 6 months Predictive stability assessment

For this compound drug product (INLYTA tablets), the commercial formulation is approved for storage at room temperature, with excursions permitted between 15-30°C, provided that the product is protected from moisture and light and maintained in its original packaging [1]. The This compound active pharmaceutical ingredient (API) in powder form demonstrates optimal stability when stored at -20°C in desiccated conditions, with manufacturers typically guaranteeing stability for one year from the date of purchase when maintained under these recommended conditions [2].

Recent research into advanced this compound formulations has revealed varying stability profiles. Optimized bilosomal formulations of this compound have demonstrated stability for at least 30 days when stored under both refrigerated (2-8°C) and controlled room temperature (25±2°C/60±5% RH) conditions, making them promising candidates for novel drug delivery systems with acceptable shelf lives [3]. These findings highlight how formulation strategies can significantly influence the stability characteristics of this compound-based products.

Stability Monitoring Protocols and Experimental Design

Real-Time Stability Monitoring Protocol

Objective: To monitor and evaluate the stability of this compound under actual storage conditions to establish shelf life and recommend storage conditions.

Materials and Equipment:

  • This compound drug substance or drug product samples
  • Temperature and humidity-controlled stability chambers
  • Safe-Rx temperature logger or equivalent validated temperature monitoring device
  • High-performance liquid chromatography (HPLC) system with UV detection
  • Dissolution apparatus
  • Related substances method equipment
  • Moisture balance or Karl Fischer titrator
  • Physical characterization equipment (XRPD, DSC, FTIR)

Procedure:

  • Sample Preparation: Place this compound samples (minimum of three batches) in appropriate containers representative of the market packaging.
  • Storage Conditions: Store samples according to ICH long-term (25±2°C/60±5% RH), intermediate (30±2°C/65±5% RH), and accelerated (40±2°C/75±5% RH) conditions.
  • Time Points: Pull samples at initial, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for testing.
  • Temperature Monitoring: Use activated temperature loggers set to record at minimum 2-minute intervals throughout the study duration.
  • Testing Parameters:
    • Description: Physical appearance, color, form
    • Assay/Potency: HPLC method to determine this compound content (acceptance criteria: 90-110%)
    • Related Substances: HPLC method to monitor degradation products
    • Dissolution: USP apparatus to evaluate release profile
    • Water Content: Karl Fischer method for moisture determination
    • Physical Form: XRPD to monitor for polymorphic changes
  • Data Analysis: Calculate mean kinetic temperature (MKT) for actual thermal challenge experienced. Evaluate stability using regression analysis and determine shelf life based on time to reach acceptance criteria limits.

Acceptance Criteria: this compound drug product should retain not less than 90% and not more than 110% of the labeled drug content throughout the shelf life. Individual unknown impurities should not exceed 0.5%, and total impurities should not exceed 2.0%. Dissolution profiles should remain consistent with initial time point.

Forced Degradation Studies Protocol

Objective: To identify likely degradation products and elucidate degradation pathways of this compound, thereby validating the stability-indicating methods.

Materials and Equipment:

  • This compound reference standard
  • Hydrochloric acid (0.1N-1N)
  • Sodium hydroxide (0.1N-1N)
  • Hydrogen peroxide (3-30%)
  • Photostability chamber
  • Thermal stability chamber
  • HPLC system with PDA detector and mass compatibility

Procedure:

  • Acidic Degradation: Expose this compound solution (approximately 1 mg/mL) to 0.1N HCl at room temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with base before analysis.
  • Alkaline Degradation: Expose this compound solution to 0.1N NaOH at room temperature and 60°C. Withdraw samples at 1, 3, 6, 12, and 24 hours. Neutralize with acid before analysis.
  • Oxidative Degradation: Treat this compound solution with 3% and 30% hydrogen peroxide at room temperature. Withdraw samples at 1, 3, 6, 12, and 24 hours.
  • Thermal Degradation: Expose solid this compound to 60°C and 105°C in dry and humid conditions (75% RH). Withdraw samples at 1, 2, and 4 weeks.
  • Photostability: Expose solid this compound and solutions to ICH Q1B recommended light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
  • Analysis: Analyze all samples using validated stability-indicating HPLC method. Characterize major degradation products using LC-MS/MS.

Data Interpretation: The forced degradation studies should demonstrate significant degradation (typically 5-20%) under various stress conditions to prove the stability-indicating capability of the analytical method. The mass balance should be calculated for each condition to ensure all degradation products are accounted for.

Polymorph Stability and Crystal Form Screening

Polymorph Screening and Characterization Protocol

This compound exhibits a notoriously complex solid-form landscape with five known conformational polymorphs and dozens of solvates, cocrystals, and salts. The commercial formulation utilizes the most stable polymorph, Form XLI, which was discovered serendipitously after initial development focused on less stable forms [4]. This experience highlights the critical importance of comprehensive polymorph screening during development to avoid unexpected phase transformations that could compromise product performance or necessitate product recalls.

Objective: To identify and characterize possible polymorphs of this compound and determine their relative stability to ensure development of the most stable physical form.

Materials and Equipment:

  • This compound drug substance
  • Various solvents and antisolvents of different polarity
  • X-ray powder diffractometer (XRPD)
  • Differential scanning calorimeter (DSC)
  • Thermal gravimetric analyzer (TGA)
  • Hot stage microscopy system
  • Crystal structure prediction (CSP) computational software

Procedure:

  • Crystallization Experiments: Perform crystallization from various solvents (ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, etc.) using different techniques (slow evaporation, cooling crystallization, antisolvent addition, slurry conversion).
  • Temperature Cycling: Subject suspensions to temperature cycling between 5-50°C to facilitate conversion to more stable forms.
  • Slurry Conversion: Prepare saturated suspensions in various solvent systems and agitate for extended periods (days to weeks) with periodic sampling and analysis.
  • Characterization: Analyze all solid forms generated using XRPD, DSC, TGA, and hot stage microscopy to identify unique polymorphs.
  • Stability Assessment:
    • Store each polymorph under accelerated conditions (40°C/75% RH) and monitor for physical form changes.
    • Determine relative stability through competitive slurry experiments in relevant solvent systems.
    • Calculate lattice energies using crystal structure prediction methodologies with hybrid density functionals to address delocalization error challenges.

Data Interpretation: The most stable polymorph at room temperature will be the form that persists after extended slurry conversion in multiple solvent systems and demonstrates the highest melting point and lowest solubility. Modern CSP methodologies have demonstrated success in predicting this compound polymorph stability, with Form XLI correctly identified as the global minimum when using advanced computational approaches that address density-driven delocalization error found in commonly-used density functional theory models [4].

The following workflow illustrates the polymorph screening process:

PolymorphScreening cluster_crystallization Crystallization Methods cluster_characterization Characterization Techniques Start Polymorph Screening Workflow Crystallization Multiple Crystallization Experiments Start->Crystallization Characterization Solid Form Characterization Crystallization->Characterization Evaporation Slow Evaporation Crystallization->Evaporation Cooling Cooling Crystallization Crystallization->Cooling Antisolvent Antisolvent Addition Crystallization->Antisolvent Slurry Slurry Conversion Crystallization->Slurry Stability Stability Assessment & Ranking Characterization->Stability XRPD XRPD Analysis Characterization->XRPD DSC DSC/TGA Characterization->DSC Microscopy Hot Stage Microscopy Characterization->Microscopy Computational Computational CSP Characterization->Computational Selection Optimal Polymorph Selection Stability->Selection

Temperature Excursion Management and Risk Assessment

Temperature Excursion Assessment Protocol

Objective: To evaluate the impact of temporary temperature excursions on this compound quality and determine appropriate actions when excursions occur.

Materials and Equipment:

  • Stability chambers with programmable temperature cycling
  • HPLC system for potency and impurity analysis
  • Pharmaceutical stability testing software
  • Pfizer Stability Calculator or equivalent excursion assessment tool

Procedure:

  • Controlled Excursion Studies: Expose this compound samples to defined temperature excursions (e.g., 40°C for 1-7 days, 50°C for 1-3 days) followed by return to recommended storage conditions.
  • Cycling Studies: Subject samples to temperature cycling (e.g., between 15-30°C, 2-8°C to 25°C) to simulate seasonal variations or shipping conditions.
  • Analysis: Test samples after excursion periods for critical quality attributes including assay, related substances, dissolution, and physical properties.
  • Risk Assessment: Compare results to acceptance criteria and determine significance of any observed changes.
  • Modeling: Calculate mean kinetic temperature (MKT) for complex temperature exposure profiles to determine equivalent isothermal storage condition.

Data Interpretation and Actions:

  • Excursions within 15-30°C: No significant impact expected for this compound commercial products based on approved labeling.
  • Excursions up to 40°C for ≤3 days: Based on ICH accelerated condition equivalency, minimal impact expected.
  • Excursions >40°C or extended durations: Comprehensive testing required before release.
  • Use of Assessment Tools: The Pfizer Stability Calculator provides information based on single occurrences of temporary temperature excursions, offering guidance for specific scenarios [5].
Patient Storage Compliance Monitoring

Recent research has investigated how patients actually store this compound in home settings, revealing that the majority of patients (81.1% in one study) store their oral anticancer medicines according to product label requirements [6]. This monitoring was conducted using temperature loggers placed in the original medication packaging, which recorded storage temperatures every 2 minutes throughout the usage period.

Key Findings:

  • None of the monitored patients stored this compound at a mean kinetic temperature above 25°C
  • No patients stored medicines requiring storage below 30°C above this threshold for a consecutive period of 24 hours or longer
  • Ambient temperature influenced storage temperatures, with the highest temperatures observed during summer months
  • Based on these results, most oral anticancer medicines, including this compound, were not negatively affected by temperature conditions in patients' homes for up to three months

These findings support the robustness of current storage recommendations for this compound in real-world use conditions and provide evidence that could inform potential redispensing programs for unused medications in certain healthcare systems.

Advanced Formulation Approaches for Enhanced Stability

Bilosomal this compound Formulation Protocol

Advanced drug delivery systems offer opportunities to enhance this compound stability, bioavailability, and targeting. Bilosomes—bile salt-based niosomal systems—have demonstrated improved stability profiles and enhanced anticancer efficacy for this compound in recent research [3].

Objective: To formulate and optimize bilosomal this compound for enhanced stability and targeted delivery to breast and ovarian cancers.

Materials and Equipment:

  • This compound powder
  • Span 60
  • Cholesterol
  • Sodium deoxycholate (SDC)
  • Rotary evaporator
  • Probe sonicator
  • Dynamic light scattering instrument
  • Transmission electron microscope
  • DSC and XRPD

Experimental Design:

  • Formulation Optimization: Utilize a Central Composite Rotatable Design with three factors:
    • Cholesterol (X1: 10-20 mg)
    • Span 60 (X2: 100-120 mg)
    • Sodium deoxycholate (X3: 5-15 mg)
  • Response Variables:
    • Entrapment efficiency (EE%)
    • Vesicle size (VS)
    • Zeta potential (ZP)

Procedure:

  • Bilosome Preparation:
    • Dissolve cholesterol, Span 60, and this compound in organic solvent
    • Evaporate under reduced pressure to form thin lipid film
    • Hydrate with sodium deoxycholate solution
    • Sonicate using probe sonicator to obtain uniform vesicles
  • Characterization:
    • Determine entrapment efficiency by ultracentrifugation followed by HPLC analysis
    • Measure vesicle size and zeta potential by dynamic light scattering
    • Examine morphology by transmission electron microscopy
    • Assess physical form by DSC and XRPD
  • Stability Testing:
    • Store optimized formulation at 2-8°C and 25±2°C/60±5% RH
    • Sample at 0, 10, 20, and 30 days
    • Evaluate appearance, entrapment efficiency, vesicle size, and drug release profile

Results and Discussion: The optimized bilosomal formulation demonstrated:

  • High entrapment efficiency (88.5%)
  • Appropriate vesicle size (594.6 nm)
  • Negative zeta potential (-44.2 mV)
  • Spherical, non-aggregated morphology
  • Enhanced in vitro release compared to this compound suspension
  • Stability for 30 days under refrigerated and room temperature conditions
  • Significantly improved cytotoxicity against MCF-7 breast cancer and OV-2774 ovarian cancer cell lines
Sustained-Release Tablet Formulation Protocol

Objective: To design and optimize sustained-release tablets of this compound using Quality by Design (QbD) principles to achieve prolonged drug release over 24 hours.

Materials and Equipment:

  • This compound
  • HPMC K4M and HPMC K15M
  • Polyvinyl pyrrolidone (PVP)
  • Microcrystalline cellulose (Avicel PH 101)
  • Magnesium stearate
  • Rotary tablet press
  • Dissolution apparatus
  • Box-Behnken experimental design software

Experimental Design:

  • Factors:
    • HPMC K4M (X1)
    • HPMC K15M (X2)
    • PVP (X3)
  • Responses: Cumulative drug release at multiple time points (R1-R10 over 24 hours)

Procedure:

  • Formulation Preparation:
    • Accurately weigh this compound, HPMC K4M, and HPMC K15M
    • Blend for 20 minutes in glass mortar
    • Granulate with PVP binder solution in isopropyl alcohol
    • Sieve wet mass through 16# sieve
    • Dry granules at 50°C for 30 minutes
    • Blend dry granules with MCC and magnesium stearate
    • Compress using 5mm concave punches at 9KN compression force
  • Evaluation:
    • Perform in vitro dissolution studies in 0.1N HCl for first 2 hours followed by pH 6.8 phosphate buffer
    • Analyze drug release kinetics using various mathematical models
    • Conduct short-term stability studies at 40°C/75% RH for 3 months

Results and Discussion: The Box-Behnken statistical design enabled identification of optimal factor levels to achieve target release profile with a desirability function of 0.793. The sustained-release formulation provided prolonged drug release over 24 hours, potentially improving patient compliance and maintaining more consistent plasma levels compared to immediate-release formulations [7].

Conclusion and Future Perspectives

This compound presents unique stability challenges due to its complex polymorphic landscape and susceptibility to degradation under various stress conditions. The protocols and application notes provided in this document offer comprehensive guidance for designing robust stability programs that ensure this compound product quality throughout its shelf life. Key considerations include:

  • Polymorph Screening: Comprehensive solid-form screening is essential to identify the most stable polymorph and avoid unexpected phase transformations during storage. Modern computational approaches have significantly improved prediction of this compound polymorph stability.
  • Storage Compliance: Real-world monitoring demonstrates that most patients store this compound appropriately, supporting current storage recommendations.
  • Advanced Formulations: Novel delivery systems such as bilosomes and sustained-release tablets offer opportunities to enhance stability while improving therapeutic efficacy.

Future directions in this compound stability research include the development of more predictive stability models, advanced analytical techniques for characterizing complex degradation pathways, and innovative formulation strategies to further enhance stability and bioavailability. As patent protections expire in various jurisdictions (EU composition-of-matter patent expected to expire June 2025, with some US formulation patents extending to 2037) [8], understanding and controlling this compound stability will become increasingly important for both innovators and generic manufacturers.

References

Axitinib drug-drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Interactions with CYP3A4/5 Inhibitors and Inducers

Interaction Type Effect on Axitinib Plasma Exposure Example Drugs Management Recommendation
CYP3A4/5 Inhibitors (Strong) Increase [1] [2] Ketoconazole, clarithromycin, atazanavir, conivaptan [1] [3] Avoid co-administration. If unavoidable, reduce this compound dose by ~50% [1] [3] [4].
CYP3A4/5 Inducers (Strong) Decrease [1] [2] Rifampin, carbamazepine, phenytoin, St. John's wort [1] [3] Avoid co-administration. Select alternative drugs with no or minimal induction potential [1] [3] [4].
CYP3A4/5 Inducers (Moderate) Decrease (potential) [1] Bosentan, efavirenz, modafinil [1] Avoid if possible [1].

The relationship between these drugs and this compound metabolism can be visualized as follows:

This compound This compound CYP3A4_5 CYP3A4/5 Enzymes This compound->CYP3A4_5 Metabolism InactiveMetabolites Inactive Metabolites CYP3A4_5->InactiveMetabolites StrongInhibitor Strong CYP3A4/5 Inhibitor StrongInhibitor->CYP3A4_5 Inhibits StrongInducer Strong CYP3A4/5 Inducer StrongInducer->CYP3A4_5 Induces

Experimental Protocols for In Vitro Metabolism Studies

For researchers characterizing this compound metabolism, the following methodologies from published studies provide a foundation.

Protocol 1: Metabolite Profiling and Reaction Phenotyping in HLMs [5]

This protocol identifies this compound metabolites and the specific Cytochrome P450 enzymes involved.

  • Materials: [14C]this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, specific chemical inhibitors for CYP enzymes (e.g., CYP3A4, CYP1A2), recombinant human CYP enzymes.
  • Incubation Conditions:
    • Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), [14C]this compound (typical concentration 1-10 µM), and MgCl₂ in a phosphate buffer.
    • Pre-incubate for a few minutes at 37°C.
    • Initiate the reaction by adding the NADPH regenerating system.
    • Terminate the reaction after a set time (e.g., 45-60 minutes) with an organic solvent like acetonitrile.
  • Analysis:
    • Metabolite Profiling: Use liquid chromatography with radiometric detection to separate and identify this compound metabolites.
    • Reaction Phenotyping:
      • Chemical Inhibition: Repeat incubations in HLMs with and without selective chemical inhibitors for various CYP enzymes.
      • Recombinant Enzyme Assay: Incubate [14C]this compound with individual recombinant human CYP enzymes to determine which can generate the primary metabolites.

Protocol 2: Enzyme Kinetic Characterization [5]

This protocol determines the kinetic parameters for the formation of the primary metabolite, this compound sulfoxide (M12).

  • Materials: this compound, HLMs or recombinant CYP3A4, NADPH regenerating system.
  • Incubation & Analysis:
    • Incubate a range of this compound concentrations (e.g., from 1 to 1000 µM) with the enzyme source and NADPH system. Use short incubation times to ensure initial rate conditions.
    • Quantify the formation of this compound sulfoxide (M12) using a validated LC-MS/MS method.
    • Plot metabolite formation rate versus substrate concentration.
    • Fit the data to the Michaelis-Menten model to determine the kinetic constants K_m (Michaelis constant) and V_max (maximum reaction velocity).

The experimental workflow for these protocols is outlined below:

Start Prepare Reaction Mixture: HLMs, [14C]this compound, Buffer PreIncubate Pre-incubate at 37°C Start->PreIncubate StartReaction Initiate with NADPH System PreIncubate->StartReaction StopReaction Terminate reaction & analyze StartReaction->StopReaction Analysis1 LC-MS/MS for Metabolite Identification & Quantification StopReaction->Analysis1 Analysis2 Enzyme Kinetics: Determine Km & Vmax Analysis1->Analysis2 Analysis3 Reaction Phenotyping: Use Chemical Inhibitors & Recombinant Enzymes Analysis1->Analysis3

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for the interaction between this compound and strong CYP3A4 inhibitors like ketoconazole? A1: A clinical study in healthy volunteers showed that co-administration of ketoconazole (a strong CYP3A4/5 inhibitor) increased the area under the curve (AUC) of this compound by 2.1-fold [5]. This significant increase in systemic exposure is the basis for the recommendation to avoid concomitant use or to reduce the this compound dose by half [1] [2].

Q2: Are there any other important metabolic pathways or transporters involved in this compound disposition that researchers should consider? A2: While CYP3A4/5 is the predominant pathway, in vitro studies indicate that this compound is also metabolized to a lesser extent by CYP1A2, CYP2C19, and the UDP-glucuronosyltransferase UGT1A1 [2]. The main circulating metabolites in human plasma are the pharmacologically inactive this compound N-glucuronide (M7) and this compound sulfoxide (M12) [5]. In vitro, this compound has been shown to inhibit P-glycoprotein (P-gp), but not at therapeutic plasma concentrations [2].

Q3: What is the recommended course of action if a patient on this compound requires a short course of a strong CYP3A4/5 inhibitor? A3: The official prescribing information recommends reducing the this compound dose by approximately half during co-administration [1] [4] [6]. After the strong inhibitor is discontinued, you should wait for a period of 3 to 5 half-lives of the inhibitor before resuming the original this compound dose [3].

References

Axitinib hypertension management during treatment monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Risk of Hypertension with Axitinib

This compound, as a selective Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitor (TKI), is associated with a significant risk of hypertension. The table below summarizes key quantitative findings from meta-analyses and clinical trials.

Aspect Quantitative Data Source / Study Details
Overall Incidence (All Grades) 40.1% (95% CI 30.9, 50.2%) [1] Meta-analysis of 10 clinical trials (N=1,908) [1].
Incidence in Advanced RCC 40.4% (145/359 patients) [2] AXIS phase III trial (this compound vs. sorafenib in mRCC) [2].
High-Grade (Grade 3-4) Incidence 13.1% (95% CI 6.7, 24.0%) [1] Meta-analysis of 10 clinical trials [1].
High-Grade in Advanced RCC 15.6% (Grade 3: 15.3%, Grade 4: 0.3%) [2] AXIS phase III trial [2].
Relative Risk (All Grades) RR 3.00 (95% CI 1.29, 6.97; P=0.011) [1] Compared to control groups in meta-analysis [1].
Relative Risk (High-Grade) RR 1.71 (95% CI 1.21, 2.43; P=0.003) [1] Compared to control groups in meta-analysis [1].
Time to Onset As early as 4 days; average within the first month [3] Clinical trial observations from the manufacturer [3].

Mechanism of Hypertension

The pathogenesis of this compound-induced hypertension is linked to its mechanism of action—the inhibition of VEGF signaling pathways [1] [2].

  • Reduced Nitric Oxide Production: VEGFR inhibition leads to downregulation of nitric oxide synthase, reducing vasodilator production and causing arteriolar vasoconstriction [1] [2].
  • Capillary Rarefaction: Inhibition of VEGF signaling causes a decrease in microvascular endothelial cells and capillary density, increasing peripheral resistance [1] [2].

The following diagram illustrates this pathway and the recommended management strategy.

g This compound This compound VEGF_Inhibition VEGFR Inhibition This compound->VEGF_Inhibition NO_Reduction ↓ Nitric Oxide (NO) Production VEGF_Inhibition->NO_Reduction Rarefaction Microvessel Rarefaction VEGF_Inhibition->Rarefaction Vasoconstriction Arteriolar Vasoconstriction NO_Reduction->Vasoconstriction Rarefaction->Vasoconstriction HT Hypertension Vasoconstriction->HT Management Management: BP Monitoring & Antihypertensives HT->Management

Monitoring and Management Protocol

Effective management requires proactive monitoring and a pre-defined intervention strategy. The following guidance is compiled from clinical trial protocols and expert recommendations [3] [2].

Monitoring Guidelines
  • Baseline Assessment: Check blood pressure (BP) and rule out uncontrolled hypertension (BP >140/90 mmHg) before treatment initiation [2].
  • During Treatment: Monitor BP regularly. Clinical trials often provided patients with home oscillometric BP cuffs for twice-daily seated readings after 5 minutes of rest [2]. Vigilant monitoring is critical within the first month [3].
Management Guidelines

The following table outlines a step-wise management approach based on the AXIS trial protocol [2].

Blood Pressure Elevation Recommended Management Action

| >150 mmHg systolic or >100 mmHg diastolic (two readings ≥1 hour apart) | If not on maximal antihypertensive therapy, initiate or intensify antihypertensive medication. Maintain this compound dose. | | >160 mmHg systolic or >105 mmHg diastolic (two readings ≥1 hour apart) | Interrupt this compound dosing. Adjust antihypertensive medication. Restart this compound at one lower dose level once BP is controlled (<150/100 mmHg). | | Recurrent hypertension (after a previous dose reduction) | Perform a further this compound dose reduction by one lower dose level. |

  • Common Antihypertensives: In clinical practice, medications like calcium channel blockers (e.g., amlodipine), ACE inhibitors (e.g., lisinopril, ramipril), beta-blockers (e.g., atenolol), and diuretics (e.g., hydrochlorothiazide) are commonly used [2].
  • Impact on Treatment: Hypertension, even when high-grade, rarely led to treatment discontinuation in clinical trials (e.g., 0.3% in the AXIS trial) but frequently required dose modifications [2].

Frequently Asked Questions (FAQs) for Researchers

  • How does the hypertension risk of this compound compare to other VEGFR-TKIs? this compound is associated with an "unexpectedly high risk" of hypertension compared to other approved VEGFR-TKIs like sorafenib and sunitinib. However, its risk of all-grade hypertension is similar to pazopanib [1].

  • Is hypertension a pharmacodynamic biomarker for this compound efficacy? Some studies suggest that the onset of hypertension may be correlated with anti-tumor efficacy, as it is a direct consequence of VEGFR inhibition. This is an area of ongoing research, particularly in renal cell carcinoma [1].

  • What is the clinical significance of managing this adverse event? Proactive management is critical. Poorly controlled hypertension can lead to serious cardiovascular events and necessitate dose reduction or discontinuation, potentially compromising anti-cancer therapy. Effective management allows patients to continue treatment longer [1] [2].

References

Axitinib hand-foot syndrome management and dose modification

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management of Hand-Foot Syndrome (HFSR)

What is the incidence of HFSR with axitinib? A systematic review and meta-analysis found the overall incidence of all-grade HFSR with this compound monotherapy is 29.2%, with high-grade (severe) HFSR occurring in 9.6% of patients [1]. The risk is significant but lower than that associated with sorafenib [1].

How is HFSR managed and how does it lead to dose modification? Management is guided by the severity (Grade) of HFSR, following the Common Terminology Criteria for Adverse Events (CTCAE). The standard approach involves supportive care and dose modifications [2] [3]. The following table summarizes the standard clinical management protocol.

CTCAE Grade Clinical Presentation Recommended Management & Dose Modification
Grade 1 Minimal skin changes or dermatitis (e.g., erythema) without pain. No dose interruption or reduction required. Maintain good skin care with moisturizers and avoid friction/hot water.

| Grade 2 | Skin changes (e.g., peeling, blisters, bleeding, swelling) with pain; limiting instrumental Activities of Daily Living (ADL). | Interrupt this compound dosing until symptoms resolve to Grade 1 or less. For recurrence: • 1st occurrence: Resume at same dose. • 2nd occurrence: Resume at 1 dose level lower. • 3rd occurrence: Resume at 2 dose levels lower. • 4th occurrence: Discontinue this compound [3]. | | Grade 3 | Severe skin changes (e.g., peeling, blisters, bleeding, swelling) with pain; limiting self-care ADL. | Interrupt this compound dosing until symptoms resolve to Grade 1 or less. For recurrence: • 1st occurrence: Resume at 1 dose level lower. • 2nd occurrence: Resume at 2 dose levels lower. • 3rd occurrence: Discontinue this compound [2] [3]. |

What are the available dose levels for this compound? this compound is available in 1 mg and 5 mg tablets. Dose modifications follow predefined levels [2] [3]:

Dose Level Dose Regimen
+2 (Second Increase) 10 mg twice daily
+1 (First Increase) 7 mg twice daily
Starting Dose 5 mg twice daily
-1 (First Reduction) 3 mg twice daily
-2 (Second Reduction) 2 mg twice daily

Experimental Insights & Resistance Mechanisms

For researchers, understanding the molecular underpinnings of this compound's effects and resistance is crucial. The following workflow outlines a methodology used to generate an this compound-resistant cell line for mechanistic studies.

workflow Start Parental Caki-2 cells (human papillary RCC model) A Culture with 0.1 µM this compound (Clinically achievable concentration) Start->A B Long-term exposure (~3 months) A->B C Isolate surviving clones B->C D Establish resistant subline (Caki/AX) C->D E Phenotypic & Molecular Characterization D->E F Cell viability assays (WST-1) IC50 determination E->F G Cross-resistance profiling (other TKIs, chemotherapies) E->G H RT-qPCR analysis (ABC transporters, VEGF signaling) E->H

What molecular changes are associated with long-term this compound exposure? Prolonged exposure of Caki-2 renal carcinoma cells to this compound led to the development of resistant sublines (Caki/AX) with a distinct molecular profile [4]. Key findings from this model include:

  • Multidrug Resistance Phenotype: Caki/AX cells showed 2.83-fold increased resistance to this compound and cross-resistance to other drugs like sunitinib, everolimus, and several cytotoxic agents (e.g., doxorubicin, vinblastine) [4].
  • Upregulation of Efflux Transporters: Significant increases in mRNA levels of ABCB1 (MDR1) and ABCG2 (BCRP) were observed. These ATP-binding cassette transporters are known to expel drugs from cells, contributing to reduced intracellular concentration [4].
  • Alterations in VEGF Signaling Pathway: The resistant cells exhibited upregulation of FIGF (VEGF-D) and sphingosine kinase 1 (SPHK1), suggesting a shift towards alternative pro-angiogenic and pro-survival signaling pathways [4].

Key Takeaways for Professionals

  • Clinical Protocol is Paramount: For patient management, always adhere to the graded dose modification guidelines based on CTCAE to balance efficacy and quality of life.
  • Preclinical Models Reveal Complex Resistance: Resistance to this compound is not solely mediated by mutations in its primary targets (VEGFRs) but involves broad adaptive responses, including upregulated drug efflux and pathway rewiring [5] [4].
  • Explainable AI for Resistance Mapping: Emerging computational approaches using explainable AI on multi-omics data can identify pre-existing, context-specific resistance pathways, highlighting different escape mechanisms in solid tumors versus blood cancers [5].

References

Axitinib diarrhea management and antidiarrheal protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Axitinib-Induced Diarrhea

The pathogenesis of diarrhea during this compound treatment is primarily attributed to its mechanism as a multi-tyrosine kinase inhibitor (TKI). The table below summarizes the key mechanistic pathways involved [1].

Mechanism Pathophysiological Basis Key Mediators/Participants
Secretory Diarrhea Inhibition of tyrosine kinase receptors disrupts regulation of chloride channels, leading to excessive fluid secretion into the intestinal lumen [1]. CFTR, Calcium-activated chloride channels [1].
Reduced Mucosal Integrity Inhibition of EGFR and VEGFR signaling pathways, which are highly expressed in the gut and crucial for enterocyte proliferation and repair [1]. EGFR, VEGFR [1].
Immunomodulatory Effects Certain TKIs (e.g., cabozantinib) can increase CD8+ T-lymphocytes and CD14+ monocytes, potentially contributing to colonic inflammation [1]. CD8+ T-cells, CD14+ monocytes [1].

This mechanistic understanding is visualized in the following pathway diagram:

G cluster_primary Primary Mechanisms cluster_secondary Potential Contributing Mechanism This compound This compound TKI Inhibition TKI Inhibition This compound->TKI Inhibition Chloride Channel Dysregulation Chloride Channel Dysregulation TKI Inhibition->Chloride Channel Dysregulation EGFR/VEGFR Pathway Inhibition EGFR/VEGFR Pathway Inhibition TKI Inhibition->EGFR/VEGFR Pathway Inhibition Secretory Diarrhea Secretory Diarrhea Chloride Channel Dysregulation->Secretory Diarrhea Impaired Mucosal Healing Impaired Mucosal Healing EGFR/VEGFR Pathway Inhibition->Impaired Mucosal Healing Immunomodulatory Effects Immunomodulatory Effects Gut Inflammation Gut Inflammation Immunomodulatory Effects->Gut Inflammation

Clinical Management & Experimental Protocol Guidance

In a clinical setting, managing this compound-related diarrhea involves a graded approach based on severity, which can inform the design of preclinical and clinical studies [2] [3] [4]. The following protocol is synthesized from clinical management guidelines.

Supportive Care Details:

  • Hydration: Encourage oral rehydration with water, broths, and fluids containing electrolytes. For severe cases, intravenous hydration may be necessary [2] [5].
  • Dietary Modifications: Patients are often advised to eat small, frequent meals and avoid high-fat or fried foods [2].
  • Antidiarrheal Medications: Over-the-counter medications like loperamide are commonly used. Prescription options may be considered if OTC medications are ineffective [2].

Key Considerations for Protocol Design

When designing experiments or clinical trials, the following data points are crucial for contextualizing findings and developing effective management strategies.

  • Incidence and Impact: In clinical trials for monotherapy, the incidence of diarrhea of all grades was 45%, with 9% being Grade 3 [1]. Real-world evidence shows that this compound dose modifications (reduction or interruption) significantly increase the odds of diarrhea resolution/improvement and can prolong overall treatment duration, which is a critical efficacy endpoint [4].
  • Drug Interactions: this compound is metabolized primarily by the liver enzyme CYP3A4. Concomitant use of strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) can increase this compound plasma levels and should be avoided. If co-administration is necessary, the this compound dose should be reduced by approximately 50% [6] [3]. Conversely, strong CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease this compound levels and should also be avoided [3].
  • Patient-Directed Strategies: For real-world adherence and quality of life assessments, consider that patients are advised to track their blood pressure, stay hydrated, and report the first signs of diarrhea or bleeding to their healthcare provider immediately [2] [7].

References

Axitinib proteinuria monitoring and management guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Axitinib-Induced Proteinuria

This compound is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. VEGF inhibition in the kidney leads to damage and depletion of podocytes—specialized cells in the glomeruli that are essential for the filtration barrier. This damage results in the downregulation of slit diaphragm-associated proteins like nephrin and podocin, causing increased permeability to plasma proteins and subsequent proteinuria [1]. Notably, preclinical studies suggest that this proteinuria may occur without significant impact on serum creatinine or blood urea nitrogen levels, indicating a potential disconnect from overall renal function decline in the short term [1].

Monitoring & Risk Factor Assessment

Effective management begins with identifying at-risk individuals and implementing consistent monitoring.

Aspect Guideline / Factor
Baseline Assessment Urine protein test (dipstick and/or UPC ratio) and renal function tests [2] [3].
Ongoing Monitoring Periodic urine protein and renal function tests throughout treatment [2].
Key Predictive Risk Factor Pre-existing proteinuria (≥1+ on dipstick) before this compound initiation [3] [4].

Proteinuria Management & Intervention Strategies

For researchers designing protocols or clinicians managing studies, the following structured approach is recommended based on clinical guidance and study findings.

Intervention Strategy Implementation Details
Dose Interruption & Adjustment Withhold this compound for moderate to severe proteinuria; resume at a reduced dose upon improvement [2].
Angiotensin-II Pathway Blockade Consider co-administration of ARBs (e.g., Candesartan) to protect against proteinuria onset/worsening [1] [4].
Treatment Discontinuation Permanently discontinue this compound for severe, life-threatening, or recurrent proteinuria [2].

The following workflow diagram integrates the risk factors and management strategies into a logical clinical decision pathway:

proteinuria_management Start Patient on this compound Baseline Assess Baseline Risk Factors Start->Baseline Monitor Periodic Proteinuria Monitoring Baseline->Monitor Monitor->Monitor Continues monitoring Develops Proteinuria ≥ Grade 2 Monitor->Develops Detects worsening Decision Evaluate Severity Develops->Decision Action1 Withhold this compound Decision->Action1 Action4 Permanently Discontinue Decision->Action4 Severe or recurrent Action2 Consider ARB (Candesartan) Action1->Action2 Resolve Proteinuria Resolves/Improves Action2->Resolve Action3 Dose Reduction upon Improvement Action3->Monitor Resolve->Action3

FAQs for Technical Support

Q1: What is the pathophysiological mechanism behind this compound-induced proteinuria? this compound inhibits VEGF signaling, which is crucial for maintaining the health and function of glomerular podocytes. This inhibition leads to a downregulation of critical slit diaphragm proteins like nephrin and podocin, disrupting the kidney's filtration barrier and allowing protein to leak into the urine [1].

Q2: Are there any pharmacological agents that can mitigate this side effect? Yes, preclinical and clinical evidence suggests a protective role for Angiotensin II Receptor Blockers (ARBs). In a rat model, co-administration of candesartan with this compound significantly reduced proteinuria. A clinical retrospective study further confirmed that patients on RAS inhibitors had a significantly lower risk of developing grade ≥2 proteinuria compared to those on other antihypertensives [1] [4].

Q3: Is this compound-induced proteinuria reversible? Evidence indicates that proteinuria is often reversible upon treatment interruption. In animal studies, proteinuria levels significantly decreased after a two-week cessation of this compound [1]. This supports the clinical guideline of temporary dose interruption as a primary management step [2].

Q4: What is the correlation between proteinuria and the efficacy of this compound? The relationship is complex. While proteinuria is a known adverse event, research has not established it as a direct marker of efficacy. Instead, biomarkers like a greater decrease in soluble VEGFR-2 levels have been significantly correlated with higher objective response rates and longer progression-free survival in patients [3].

References

Axitinib wound healing impairment surgical management

Author: Smolecule Technical Support Team. Date: February 2026

How Does Axitinib Impair Wound Healing?

This compound is a potent, selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). Since VEGF signaling is a critical driver of new blood vessel formation (angiogenesis), which is essential for all phases of wound repair, inhibiting this pathway can lead to impaired or delayed healing [1] [2]. This effect is a class-wide concern for many Tyrosine Kinase Inhibitors (TKIs) that target VEGFR [1].

The table below summarizes the key evidence linking this compound to wound healing complications:

Evidence Type Key Findings Related to Wound Healing
Official Safety Warning INLYTA (this compound) has the potential to adversely affect wound healing [3] [2].
Clinical Case Report A case of poor wound healing of a gluteal abscess was reported in a patient with metastatic Renal Cell Carcinoma (RCC) taking pazopanib and later this compound [1].
Paradoxical Local Effect Intralesional injection of this compound was shown to attenuate hypertrophic scars in a rabbit ear model by reducing angiogenesis. This demonstrates its localized anti-scarring potential, which is the inverse of its systemic wound-healing impairment [4].

Surgical Management & Cessation Protocols

For patients undergoing elective surgery, specific cessation protocols for this compound are recommended to minimize the risk of wound-related complications.

Scenario Recommended Action
Before Elective Surgery Withhold INLYTA for at least 2 days prior to the scheduled surgery [3] [5] [2].
After Major Surgery Do not administer INLYTA for at least 2 weeks following major surgery and until adequate wound healing has occurred [3] [5] [2].
General TKI Recommendation A review on TKIs suggests a cessation period of 3–5 half-lives of the respective medication before surgery. The half-life of this compound is approximately 2.5–6.1 hours [1].

Experimental Evidence & Clinical Trial Insights

Clinical trials utilizing neoadjuvant (pre-surgical) this compound provide practical insights into real-world surgical management.

  • NAXIVA Trial (Neoadjuvant this compound in RCC): This phase II study investigated pre-surgical this compound in renal cell cancer patients. The protocol specified that patients stopped this compound a minimum of 36 hours and a maximum of 7 days prior to surgery [6]. This window demonstrates a feasible and safe cessation period in a clinical research setting.
  • Phase II Trial in Prostate Cancer: A randomized trial investigating presurgical this compound with androgen deprivation therapy reported no unexpected perioperative complications, indicating that with careful management, this compound can be used in a neoadjuvant setting [7] [8].

Experimental Model: Local this compound for Scar Management

Interestingly, while systemic this compound impairs healing, local application shows potential for mitigating hypertrophic scarring. The workflow and findings from a key study are summarized below:

Objective: To investigate the effect of intralesional this compound injection on established hypertrophic scars (HS) in a rabbit ear model [4].

G Start Establish HS Model (10 rabbits, 80 scars) Randomize Randomize to Groups Start->Randomize Group_A This compound Group (40 scars) Randomize->Group_A Group_B Control Group (40 scars) Randomize->Group_B Treatment Intralesional Injection (Once per week for 2 weeks) Group_A->Treatment Group_B->Treatment Drug Axitib (1.25 mg/mL) Treatment->Drug Control Normal Saline Treatment->Control Eval Evaluation at 1 Month Drug->Eval Control->Eval Metrics Macroscopic: Thickness, Vascularity, Pliability Histological: HE, Masson, CD31 staining Molecular: Western Blot (AKT/p70S6K) Eval->Metrics

Key Results: The this compound-treated group showed significant improvement compared to the control group [4]:

Assessment Finding
Gross Evaluation Significantly reduced scar thickness, vascularity, and improved pliability.
Histology Reduced scar elevation index (SEI) and suppressed expression of CD31 (a marker for blood vessels).
Molecular Analysis Attenuated protein expression of p-AKT and p-p70S6K, indicating suppression of the AKT/p70S6K signaling pathway.

Key Takeaways for Professionals

  • Mechanism is Key: this compound's impairment of wound healing is directly linked to its inhibition of VEGFR-mediated angiogenesis [1] [2].
  • Adhere to Cessation Protocols: Strictly follow the recommended windows for drug cessation before and after surgery (at least 2 days pre-op and 2 weeks post-op) to mitigate risks [3] [5].
  • Context Matters: The effect on tissue repair can be paradoxical. Systemic administration risks impaired healing of surgical wounds, while targeted local application may be beneficial in reducing pathological scarring [4].

References

Axitinib vs sunitinib efficacy metastatic renal cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from comparative studies.

Feature Axitinib Sunitinib Notes & References
Objective Response Rate (ORR) 21% 10% ORR was significantly higher with this compound [1]
Overall Survival (OS) Significantly Prolonged --- Significant benefit for this compound in CSS and OS shown in IPTW-adjusted analysis [1]
Progression-Free Survival (PFS) No Significant Difference No Significant Difference IPTW-adjusted analysis showed no significant difference in PFS between the two [1]
Safety (Grade ≥3 Adverse Events) 34% 55% Significantly lower rate of severe AEs with this compound [1]
Common High-Grade AEs Lower Incidence Leukocytopenia, Thrombocytopenia Sunitinib associated with more hematological toxicities [2]
Relative Dose Intensity 94% 65% This compound group maintained a significantly higher dose intensity [1]

A 2021 larger study confirmed these findings, demonstrating that this compound provided significantly better Objective Response Rate, Progression-Free Survival, and Overall Survival compared to sunitinib. This survival benefit was also observed in the subgroup of patients who received subsequent nivolumab therapy [3] [4].

Key Experimental Data and Methodologies

  • 2018 Real-World Multicenter Analysis [1]

    • Objective: To compare oncological outcomes and safety of this compound vs. sunitinib in treatment-naïve mRCC.
    • Methodology: A retrospective review of 169 patients from five hospitals. To minimize bias, researchers used Inverse Probability of Treatment Weighting (IPTW)-adjusted Cox regression analysis to evaluate Progression-Free Survival, Cancer-Specific Survival, and Overall Survival.
    • Outcomes: This study provided the core comparative data on survival and safety used in the table above.
  • 2021 Outcomes Study in the IO Era [3] [4]

    • Objective: To compare the efficacy of this compound and sunitinib as first-line therapy, considering subsequent immunotherapy use.
    • Methodology: A large, retrospective study of 408 patients from 8 Japanese institutes. To reduce selection bias, researchers performed a propensity score matching analysis.
    • Outcomes: Confirmed the superiority of this compound in ORR, PFS, and OS, and highlighted its role in the treatment sequence before immuno-oncology drugs.
  • 2019 Neoadjuvant Therapy Study [2]

    • Objective: To compare efficacy and safety of this compound, sunitinib, and sorafenib as neoadjuvant therapy for RCC.
    • Methodology: A single-institution retrospective study of 69 Chinese patients. Tumor response was evaluated by measuring changes in the maximal tumor diameter after 12 weeks of therapy.
    • Outcomes: this compound led to a significantly higher median reduction in tumor diameter (1.5 cm) compared to sunitinib (0.8 cm) and had a more favorable safety profile.

Mechanisms of Action and Resistance

Both this compound and sunitinib are vascular endothelial growth factor receptor (VEGFR)-tyrosine kinase inhibitors (TKIs), but they have distinct pharmacological profiles. A primary reason this compound may offer a better safety profile is its higher specificity for the VEGFR family, while sunitinib inhibits a broader range of kinase targets, which can contribute to its different toxicity pattern [5].

Research into this compound resistance reveals several molecular mechanisms. Prolonged exposure can lead to:

  • Upregulation of drug transporters: Increased expression of ABCB1 (P-glycoprotein), which can pump the drug out of cancer cells [6].
  • Activation of alternative pathways: Upregulation of VEGF-D (FIGF) and sphingosine kinase 1 (SPHK1), which can promote survival and angiogenesis through other mechanisms [6].
  • Enhanced vasculogenic mimicry: Recent research indicates that in clear cell RCC, the protein NUMBL can promote resistance to this compound by stabilizing MMP9 via UCHL1-mediated deubiquitination, leading to the formation of matrix-rich, vessel-like structures that bypass VEGFR inhibition [7].

The diagram below illustrates the primary mechanism of action and common resistance pathways for these VEGFR-TKIs.

pharmacology TKI This compound/Sunitinib (VEGFR-TKI) VEGFR VEGFR Signaling TKI->VEGFR Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes Growth Tumor Growth & Metastasis Angiogenesis->Growth Resistance Drug Resistance Mechanisms ABCB1 ABCB1 Transporter (Drug Efflux) Resistance->ABCB1 VEGF_D VEGF-D (FIGF) Pathway (Alternative Angiogenesis) Resistance->VEGF_D NUMBL NUMBL/UCHL1/MMP9 Axis (Vasculogenic Mimicry) Resistance->NUMBL

Interpretation Guide for Researchers

When interpreting this data for drug development:

  • Consider the Evolving Treatment Landscape: Much of the robust comparative data for this compound vs. sunitinib comes from the period before immune checkpoint inhibitors became the standard first-line for many mRCC patients [3]. Their role is now often defined in sequences with IO drugs, where this compound has shown promise both in combination and as a subsequent therapy.
  • Focus on Real-World Evidence (RWE): The studies cited are largely retrospective real-world analyses. While they lack the control of RCTs, they provide critical insight into effectiveness in broader, more heterogeneous patient populations and are valuable for supporting clinical trial design and understanding real-world performance [5].
  • Safety as a Key Differentiator: The significantly lower rate of high-grade adverse events and higher relative dose intensity with this compound suggests that patients may be able to maintain effective treatment for longer periods, which could be a contributing factor to the observed survival benefits [1] [2].

References

Axitinib vs sorafenib progression-free survival comparison

Author: Smolecule Technical Support Team. Date: February 2026

Progression-Free Survival (PFS) and Response Data

The table below summarizes the key efficacy endpoints from pivotal Phase III clinical trials comparing axitinib and sorafenib.

Metric This compound Sorafenib Hazard Ratio (HR) / p-value Patient Population & Trial Context
Median PFS (Independent Review) 6.7 months [1] 4.7 months [1] HR: 0.665; 95% CI: 0.544-0.812; one-sided p<0.0001 [2] [3] Second-line treatment for clear-cell mRCC after one prior systemic therapy (AXIS trial) [4] [3].
Median PFS (Investigator Assessment) 8.3 months [4] 5.7 months [4] HR: 0.656; 95% CI: 0.552-0.779; one-sided p<0.0001 [4] Same as above (AXIS trial, updated analysis) [4].
Median PFS (Asian Population) 6.5 months [2] 4.8 months [2] HR: 0.731; 95% CI: 0.506-1.058; one-sided P=0.0531 [2] Second-line treatment in Asian patients with clear-cell mRCC [2].
Objective Response Rate (ORR) 23.7% [2] 10.1% [2] Not applicable Asian population trial [2].
Objective Response Rate (ORR) 19.4% [1] 9.4% [1] Not applicable AXIS trial; based on patients achieving tumor shrinkage [1].

> Note on Overall Survival (OS): In the AXIS trial, the secondary endpoint of OS did not show a statistically significant difference between the two groups (20.1 months for this compound vs. 19.2 months for sorafenib) [4].

Detailed Experimental Protocol from Key Trials

For researchers designing clinical studies, the methodology from the registrational trials is outlined below.

  • 1. Trial Design: The key studies were multicenter, randomized, open-label, Phase III trials [4] [2] [3].
  • 2. Patient Population:
    • Key Inclusion Criteria: Patients with measurable, clear-cell metastatic RCC; failure of one prior systemic therapy (sunitinib, cytokines, bevacizumab/interferon-alfa, or temsirolimus); ECOG Performance Status of 0 or 1; and adequate organ function [4] [2] [3].
  • 3. Treatment Regimen:
    • Intervention Arm: This compound was administered orally at a starting dose of 5 mg twice daily [2] [3].
    • Control Arm: Sorafenib was administered orally at a dose of 400 mg twice daily [2] [3].
  • 4. Dose Modification: Dose escalation to 7 mg BID was permitted after two weeks in this compound-treated patients who tolerated the initial dose well (e.g., no adverse events >Grade 2). Dose reductions were allowed for managing toxicity in both groups [2].
  • 5. Endpoint Assessment:
    • Primary Endpoint: PFS, defined as the time from randomization to independent, blinded radiologic confirmation of disease progression or death from any cause [4] [3].
    • Assessment Method: Tumor imaging (CT/MRI) was performed at baseline, week 6, week 12, and every 8 weeks thereafter [2]. Responses were evaluated per RECIST version 1.0 [2].

Mechanisms of Action and Signaling Pathways

Although both drugs are VEGF-targeted therapies, their kinase inhibition profiles and proposed mechanisms for differing efficacy can be visualized.

G Fig.1 Key Kinase Targets of this compound vs. Sorafenib cluster_legend Inhibition Profile This compound This compound VEGFR1 VEGFR1 This compound->VEGFR1 VEGFR2 VEGFR2 This compound->VEGFR2 VEGFR3 VEGFR3 This compound->VEGFR3 PDGFR PDGFR This compound->PDGFR Sorafenib Sorafenib RAF1 RAF1 Sorafenib->RAF1 BRAF BRAF Sorafenib->BRAF VEGFR2_s VEGFR2_s Sorafenib->VEGFR2_s VEGFR3_s VEGFR3_s Sorafenib->VEGFR3_s PDGFR_s PDGFR_s Sorafenib->PDGFR_s KIT KIT Sorafenib->KIT FLT3 FLT3 Sorafenib->FLT3 RET RET Sorafenib->RET Legend_this compound This compound: Potent, selective VEGFR 1-3 inhibitor Legend_Sorafenib Sorafenib: Broader multi-kinase inhibitor Legend_Shared Shared VEGFR/PDGFR target

The diagram highlights that This compound is a potent and selective second-generation inhibitor of VEGFR-1, 2, and 3 [5]. Its primary anti-angiogenic effect is achieved through high-specificity blockade of the VEGF pathway. In contrast, sorafenib is a broader multi-kinase inhibitor. While it also targets VEGFR-2, VEGFR-3, and PDGFR-β, it additionally inhibits key players in the RAF/MEK/ERK pathway (such as Raf-1 and B-Raf), which is crucial for tumor cell proliferation [6]. This fundamental difference in selectivity is a key driver of their distinct efficacy and safety profiles.

Comparative Safety Profiles

Understanding the differential toxicity is crucial for risk-benefit assessment and clinical management.

  • This compound-Prominent Adverse Events (AEs): A meta-analysis of 26 trials showed this compound was associated with a higher incidence of hypertension (24.9% vs 7.9%), fatigue (8.2% vs 6.6%), and gastrointestinal toxicity (17.6% vs 11.3%) compared to sorafenib [7].
  • Sorafenib-Prominent Adverse Events (AEs): Sorafenib treatment more frequently caused hand-foot syndrome (HFS). The incidence of HFS was 13.3% for sorafenib versus 9.5% for this compound in the meta-analysis [7], and it was the most common Grade ≥3 event with sorafenib (16%) in a first-line trial [8].

Conclusion for Clinical Development

  • Efficacy: this compound consistently demonstrates a superior PFS benefit and a higher ORR compared to sorafenib, establishing it as a more effective therapeutic option in this setting [4] [2] [1].
  • Mechanism: The efficacy advantage is likely driven by this compound's highly potent and selective inhibition of the VEGFR family, a key driver of angiogenesis in RCC [5].
  • Safety: The toxicity profiles differ significantly, with this compound posing a greater risk of hypertension and sorafenib causing more dermatologic toxicities like HFS [7]. This allows for therapy selection and management based on patient-specific risk factors.

References

Axitinib objective response rate comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Objective Response Rate Comparison of TKIs

Drug Name Cancer Type Trial Phase Objective Response Rate (ORR) Key Comparator(s)
Axitinib Advanced Thyroid Cancer [1] II 38% (23/60 PR) Single-arm trial
This compound mRCC (post-systemic therapy) [2] III 19% Sorafenib (ORR: 9%)
This compound Japanese mRCC Subgroup [3] III 52% Sorafenib (ORR: 3.4%)
Sorafenib Differentiated Thyroid Cancer (DTC) [4] II 18% (13/71 PR) Single-arm trial
Sunitinib DTC & MTC [4] II 14% (in DTC, 4/31 PR) Single-arm trial
Vandetanib Medullary Thyroid Cancer (MTC) [4] III 45% Placebo (ORR: 13%)
Motesanib DTC [4] II 14% (PR) Single-arm trial
Pazopanib mRCC [5] III 30% Placebo (ORR: 3%)
Pembrolizumab + this compound Advanced RCC (1st-line) [6] III 60.6% Sunitinib (ORR: 39.6%)

ORR: Objective Response Rate; PR: Partial Response; CR: Complete Response; mRCC: metastatic Renal Cell Carcinoma; DTC: Differentiated Thyroid Cancer; MTC: Medullary Thyroid Cancer.

Detailed Efficacy Data and Context

The data in the table comes from individual clinical trials with differing designs and patient populations. Here is more detailed context for the key drugs:

  • This compound: In a Phase II trial for advanced thyroid cancer, this compound showed an ORR of 38%, with all responses being partial. The median progression-free survival (PFS) was 15 months, and responses occurred across all histologic subtypes [1]. In the pivotal AXIS trial for metastatic RCC, this compound demonstrated a statistically significant improvement in ORR compared to sorafenib (19% vs. 9%) [2]. A subgroup analysis of Japanese patients in this trial showed an even more pronounced ORR of 52% for this compound [3].
  • Sorafenib: In a pooled analysis of two Phase II trials for DTC, sorafenib achieved an ORR of 18%. It's worth noting that sorafenib demonstrated low activity against bone metastases and did not re-induce radioiodine uptake [4].
  • Other TKIs in Thyroid Cancer: Several other TKIs have shown activity:
    • Sunitinib: In a Phase II trial, it showed a 14% ORR in DTC patients [4].
    • Vandetanib: A Phase III trial in patients with advanced MTC demonstrated a 45% ORR [4].
    • Motesanib: A Phase II trial reported a 14% confirmed partial response rate in DTC patients [4].
  • Combination Therapy: The combination of pembrolizumab (an immunotherapy) and this compound has become a standard first-line treatment for advanced RCC. In the KEYNOTE-426 trial, this combination showed a sustained long-term benefit with a 60.6% ORR, significantly higher than the 39.6% ORR with sunitinib [6].

Experimental Methodologies Overview

The data cited are derived from standard, robust clinical trial designs. Here are the key methodological elements:

  • Trial Design: Most of the data for thyroid cancer comes from single-arm, Phase II trials (e.g., for this compound, sorafenib, sunitinib) [4] [1]. The RCC data for this compound versus sorafenib comes from a randomized, controlled Phase III trial (AXIS), which provides a higher level of evidence [2].
  • Primary Endpoint Measurement: The primary endpoint in these studies is typically ORR, which is the proportion of patients with a predefined reduction in tumor size. This is consistently assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) guidelines [4] [1] [2].
  • Patient Population: Common inclusion criteria across these oncology trials include:
    • Measurable Disease: At least one lesion that can be accurately measured per RECIST [4] [1].
    • Disease Progression: Radiologically documented disease progression before enrollment is a common requirement [4] [7].
    • Prior Therapy: Many trials focused on patients for whom standard therapy had failed (e.g., radioactive iodine for thyroid cancer, one prior systemic therapy for RCC) [1] [2].

Mechanism of Action and Signaling Pathway

This compound's efficacy stems from its potent and selective mechanism of action, which is more targeted than earlier generation TKIs.

g VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Signaling Downstream Signaling (Proliferation, Survival) VEGFR->Signaling ATP ATP ATP->VEGFR Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis This compound This compound (VEGFR TKI) This compound->VEGFR Competitive Inhibition

As the diagram illustrates:

  • Target Specificity: this compound is a second-generation, potent inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the receptor and blocking its activation [5].
  • Inhibition of Angiogenesis: By blocking VEGFR signaling, this compound directly inhibits tumor angiogenesis—the process of forming new blood vessels that supply the tumor with oxygen and nutrients, which is critical for tumor growth and metastasis [5].
  • Potency Advantage: this compound is noted for its high potency, with studies indicating it is 50–450 times more potent against VEGFRs than first-generation inhibitors like sorafenib and sunitinib. Furthermore, its more selective profile may contribute to a different and potentially improved therapeutic window, as it does not substantially inhibit other off-target kinases [2].

References

Axitinib cancer-specific survival overall survival analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Axitinib-Based Regimens in Advanced RCC

Treatment Regimen Trial / Setting Median OS (Months) Median PFS (Months) ORR (%) Key Biomarkers Associated with Efficacy

| Pembrolizumab + this compound (1st-line) | KEYNOTE-426 (Phase 3, 5-yr follow-up) [1] | 47.2 | 15.7 | 60.6% | TcellinfGEP: Positively associated with OS, PFS, ORR [1] Angiogenesis signature: Positively associated with OS [1] PBRM1 mutation: Positively associated with ORR [1] | | Avelumab + this compound (1st-line) | JAVELIN Renal 101 (Clinical Trial) [2] | Not Reached (12-mo OS: 82.7%) [2] | 11.3 [2] | 46% [2] | Consistent real-world safety and efficacy [2] | | Avelumab + this compound (1st-line) | UK Real-World Study [3] | Not Reached (36-mo OS: 53%) | 13.5 | 62% | | | This compound (2nd-line, vs. Sorafenib) | AXIS (Phase 3) [4] | Improved PFS vs. sorafenib; No significant OS difference [4] | | | | | This compound (2nd-line, vs. Cabozantinib) | Indirect Comparison (MAIC) [4] | No significant difference (Base-case) [4] | No significant difference (Base-case) [4] | | | | This compound (2nd-line, vs. Everolimus) | Indirect Comparison (MAIC) [4] | Potential OS benefit (Base-case) [4] | Significantly longer PFS [4] | | |

Key Biomarkers and Resistance Mechanisms

Understanding the molecular basis of response and resistance is crucial for personalizing therapy.

  • Predictive Biomarkers for Response: Analyses from the KEYNOTE-426 trial identified specific biomarkers [1]:

    • T-cell-inflamed Gene Expression Profile (TcellinfGEP): Strongly and positively associated with improved OS, PFS, and ORR in patients taking pembrolizumab + this compound.
    • Angiogenesis Gene Signature: Positively associated with better OS in the pembrolizumab + this compound arm and with OS, PFS, and ORR in the sunitinib arm.
    • Somatic Mutations: In the pembrolizumab + this compound arm, PBRM1 mutation was positively associated with ORR. For sunitinib, VHL and PBRM1 mutations were positively associated with OS, while BAP1 mutation was negatively associated with OS.
  • Mechanisms of this compound Resistance: A 2025 multi-omics study using explainable AI uncovered that resistance to this compound is not random but follows two distinct, context-specific pathways based on cancer type [5] [6]:

    • In Solid Tumors: Resistance is driven by adaptation to hypoxia, involving processes like Extracellular Matrix (ECM) remodeling, epithelial-mesenchymal transition (EMT), immune evasion, and senescence-induced paracrine signaling.
    • In Blood Cancers: Resistance involves rewiring of purine metabolism and activation of alternative growth factor signaling pathways to sustain proliferation.

The following diagram illustrates these two primary resistance pathways identified by the machine learning analysis.

G cluster_solid Resistance in Solid Tumors cluster_blood Resistance in Blood Cancers This compound This compound Hypoxia Adaptation to Hypoxia This compound->Hypoxia Metabolism Purine Metabolism Rewiring This compound->Metabolism Signaling Alternative Growth Factor Signaling This compound->Signaling ECM ECM Remodeling & Mechanosensing Hypoxia->ECM EMT Epithelial-Mesenchymal Transition (EMT) Hypoxia->EMT ImmuneEvasion Immune Evasion Hypoxia->ImmuneEvasion Senescence Senescence-Induced Paracrine Signaling Hypoxia->Senescence

Experimental Protocol Insights

For researchers looking to validate or build upon these findings, here are the core methodologies from the cited works.

  • Clinical Trial & Real-World Analysis: The long-term (5-year) data for pembrolizumab + this compound comes from the phase 3 KEYNOTE-426 trial (NCT02853331). Patients with advanced clear cell RCC were randomized to receive either the combination or sunitinib. Endpoints included OS, PFS, and ORR, assessed according to RECIST criteria [1]. The real-world data for avelumab + this compound was collected retrospectively from patients with aRCC in routine clinical practice, with primary endpoints of OS, PFS, and ORR at 36 months [3].

  • Biomarker Analysis Protocol (KEYNOTE-426) [1]:

    • Sample Processing: RNA sequencing (RNA-seq) and whole-exome sequencing (WES) were performed on tumor samples.
    • Biomarker Assessment: Prespecified biomarkers included an 18-gene T-cell-inflamed GEP, an angiogenesis gene signature, and PD-L1 combined positive score (CPS). Somatic mutations (e.g., PBRM1, VHL, BAP1) were analyzed from WES data.
    • Statistical Analysis: The association between each biomarker and clinical outcomes (OS, PFS, ORR) was analyzed within each treatment arm.
  • Resistance Mechanism Protocol (Multi-omics/ML Study) [5]:

    • Data Sourcing: Drug response (IC50) data for ~1000 pan-cancer cell lines against 44 drugs came from the GDSC database. Basal transcriptomic and proteomic profiles were obtained from the Cell Model Passport.
    • Machine Learning & Explainable AI: A multi-classifier framework was trained to predict this compound response. The best-performing model was interpreted using the LIME algorithm to identify top features driving resistance in each cell line.
    • Clustering & Pathway Analysis: Resistant cell lines were clustered based on LIME-identified features. Enrichment analysis and pathway annotation were then used to uncover cluster-specific biological mechanisms.

Conclusion

References

Axitinib anti-angiogenic potency comparison vorolanib sunitinib

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Angiogenic Potency Profiles

The table below summarizes key quantitative data from comparative studies, highlighting the half-maximal inhibitory concentration (IC₅₀) values for crucial kinase targets and results from functional angiogenesis assays [1] [2] [3].

Parameter Axitinib Vorolanib Sunitinib
VEGFR2 (KDR) IC₅₀ (nM) Lower is better ~1.12 [3] ~1.12 [3] ~17.25 [3]
PDGFRβ IC₅₀ (nM) Not fully quantified in search results 0.13 [2] 0.13 [2]
TIE2 Inhibition Potent inhibition (up to 89% at 1µM) [1] No potent inhibition [1] No potent inhibition [1]
In Vitro HUVEC Proliferation IC₅₀ (nM) Data not available in search results 64.13 - 92.37 [2] 12.55 - 39.84 [2]
In Vivo Anti-angiogenic Efficacy More effective than bevacizumab [1] More effective than bevacizumab [1] More effective than bevacizumab [1]
Melin Binding No significant binding [1] No significant binding [1] Binds melanin [1]
TKI Binding Classification Type II (more selective) [3] Type II (more selective) [3] Type I (less selective) [3]

Detailed Experimental Protocols

To assess the reliability and context of the data, here are the methodologies used in the key studies cited above.

  • Kinase Inhibition Assays (HotSpot and IC₅₀)

    • Purpose: To measure the direct ability of each TKI to inhibit the kinase activity of specific RTKs [1] [3].
    • Methodology: Specific kinase/substrate pairs were prepared in a reaction buffer. The TKIs were diluted to various concentrations and added to the reaction. A mixture of non-radioactive and radioactive ATP was added to initiate the reaction. After incubation, the reactions were spotted onto filter paper, and unbound phosphate was washed away. Kinase activity was expressed as the percent remaining activity compared to a vehicle control [3].
    • Data Analysis: The IC₅₀ value was determined from dose-response curves. For broader profiling, inhibition was often reported as a percentage at fixed concentrations (e.g., 1µM and 10µM) [1].
  • In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay

    • Purpose: To evaluate the functional effect of TKIs on the formation of new vascular structures [1].
    • Methodology: HUVECs are cultured and induced to form capillary-like tubules in a 3D matrix, often Matrigel. The TKIs are added to the culture medium at different concentrations.
    • Outcome Measurement: The inhibition of tubule formation is quantified by measuring parameters like total tubule length, number of branches, or number of junctions after a set incubation period (e.g., 12-24 hours) [1].
  • In Vivo Chorioallantoic Membrane (CAM) Assay

    • Purpose: To study the anti-angiogenic effect in a living, complex organism [1].
    • Methodology: The CAM of developing chicken eggs is treated with a pro-angiogenic stimulus like VEGF. The TKIs or a control (e.g., the anti-VEGF antibody bevacizumab) are applied directly to the CAM.
    • Outcome Measurement: After a few days, the CAM is examined, and the number of new blood vessel branches forming in response to VEGF is counted and compared between treated and control groups [1].

Key Differentiators and Research Implications

  • TIE2 Inhibition: this compound's potent inhibition of TIE2 is a critical differentiator. While VEGFR inhibition is desired for blocking pathological angiogenesis, TIE2 is essential for maintaining vascular stability and integrity. Its inhibition by this compound could potentially be an undesirable off-target effect, potentially leading to increased vascular leakage. Vorolanib's lack of TIE2 inhibition may therefore be a therapeutic advantage [1] [4].
  • Kinase Selectivity: Vorolanib and this compound are Type II TKIs, which bind to inactive kinase conformations and generally demonstrate higher selectivity. Sunitinib is a Type I TKI that binds active kinase conformations, leading to a broader inhibition profile and potentially a higher risk of off-target effects [3]. This aligns with vorolanib's design goal of an improved safety profile [2].
  • Melin Binding: Sunitinib's binding to ocular melanin is a key consideration for retinal diseases, as it may lead to long-term tissue accumulation and potential toxicity. The lack of significant melanin binding by vorolanib and this compound could translate to a better ocular safety profile [1] [3].

Pathways and Experimental Workflow

The diagram below illustrates the core VEGF-driven angiogenesis pathway targeted by these TKIs and the primary experimental workflow used for their comparison.

G VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., AKT, ERK) VEGFR->Downstream Activates Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response Triggers Angiogenesis Pathological Angiogenesis Response->Angiogenesis Leads to TKI TKI (this compound, Vorolanib, Sunitinib) TKI->VEGFR Inhibits

The following chart outlines the key experimental steps used to generate the comparative data.

G Step1 1. Biochemical Profiling (Kinase Assays, IC₅₀) Step2 2. Cellular Functional Assays (HUVEC Sprouting) Step1->Step2 Step3 3. In Vivo Validation (CAM Assay) Step2->Step3 Step4 4. Characterization (Melanin Binding, Selectivity) Step3->Step4 Data Integrated Potency & Selectivity Profile Step4->Data

Important Considerations for Researchers

  • Preclinical vs. Clinical Translation: The data presented here is primarily from preclinical models. While they robustly compare intrinsic potency, clinical efficacy and safety are influenced by many other factors, including pharmacokinetics, dosing schedules, and formulation [2] [3].
  • The this compound Resistance Paradox: Despite its high potency, resistance to this compound is a significant clinical challenge. Emerging research using explainable AI on pan-cancer cell lines suggests that resistance is not due to VEGFR mutations but rather to pre-existing, context-specific molecular adaptations. These adaptations differ between solid tumors (e.g., hypoxia adaptation, EMT) and blood cancers (e.g., metabolic rewiring), underscoring the need for combination therapies tailored to the tumor microenvironment [5].
  • Therapeutic Context Matters: The "best" TKI is highly dependent on the disease context. For ocular diseases like wAMD, vorolanib's selective profile, lack of TIE2 inhibition, and absence of melanin binding make it a strong candidate for local intravitreal delivery [1] [4]. In oncology, the broader target profile of sunitinib or the high VEGFR potency of this compound might be more desirable, albeit with a different safety trade-off [6] [7].

References

Axitinib Type II TKI selectivity vs Type I TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for Axitinib's Selectivity

The high selectivity of Type II inhibitors like this compound is explained by structural biology. Research using a VEGFR2 construct that includes the juxtamembrane (JM) domain reveals critical differences [1]:

  • JM Domain Conformation: When this compound binds, the JM domain remains folded into a pocket in the kinase, a conformation described as "JMin." This stabilizes the autoinhibited, inactive state of the kinase [1].
  • Steric Exclusion: Type II inhibitors like sorafenib and tivozanib have bulky substituents that sterically clash with the JMin conformation, forcing the JM domain out ("JMout"). In contrast, this compound's molecular structure allows it to bind without displacing the JM domain, co-existing with this autoinhibitory feature. This unique binding mode is a key contributor to its high potency and selectivity [1].

The following diagram illustrates the mechanistic pathway of VEGFR2 inhibition by this compound, highlighting its Type II binding characteristics:

G Start Start: VEGFR2 Inhibition Analysis Conformation Kinase DFG Motif Conformation Start->Conformation Active Active State DFG-IN Conformation->Active Inactive Inactive State DFG-OUT Conformation->Inactive TKItypeI Type I TKI Binding (e.g., Sunitinib) Active->TKItypeI Binds TKItypeII Type II TKI Binding (e.g., this compound) Inactive->TKItypeII Binds JMdomain JM Domain remains in JMin (auto-inhibitory state) TKItypeII->JMdomain Allows Outcome Outcome: High Selectivity for VEGFRs JMdomain->Outcome

Quantitative Inhibition Data for this compound

This compound's high selectivity is demonstrated by its potency (measured as IC50 values) against VEGF receptors compared to other kinases [2] [3]:

Kinase Target This compound IC50 (nM)
VEGFR1 0.1 nM [3]
VEGFR2 0.2 nM [3]
VEGFR3 0.1 - 0.3 nM [3]
PDGFR-β 1.6 nM [3]
c-KIT 1.7 nM [3]
TIE2 Up to 89% inhibition at 1μM [2]

A comparative study noted that while vorolanib, sunitinib (Type I), and this compound (Type II) all function as pan-VEGFR inhibitors, only this compound potently inhibited TIE2 [2]. Since TIE2 is crucial for vascular stability, its inhibition is considered an undesired off-target effect, highlighting a key differentiating factor between these TKIs [2].

Key Experimental Protocols for TKI Profiling

The data supporting these comparisons come from standardized biochemical and cellular assays.

  • HotSpot Kinase Assay: This biochemical assay measures a compound's ability to directly inhibit kinase activity. Kinases are incubated with the TKI and a reaction buffer, followed by the addition of ATP. The transfer of a radioactive phosphate group to a substrate is measured to determine the level of inhibition and calculate IC50 values [2].
  • Cellular Phosphorylation Assay: This assesses a TKI's ability to inhibit kinase function in a live cell context. Cells are starved, treated with the TKI, and then stimulated with the relevant growth factor (e.g., VEGF). The phosphorylation levels of the target kinase (like VEGFR2) and its downstream signaling partners (such as AKT and ERK) are analyzed via western blot to confirm pathway blockade [4].
  • Crystallography: X-ray crystallography of kinase domains (often including the JM domain) complexed with a TKI provides the atomic-level structural data that reveals the binding mode (DFG-in/out, JMin/out) and specific molecular interactions responsible for potency and selectivity [1].

Key Differentiation in Clinical Development

For researchers, the primary takeaways regarding this compound's selectivity are:

  • Mechanism: Its Type II binding mode, stabilizing the inactive DFG-out kinase conformation, is the fundamental reason for its enhanced selectivity over Type I inhibitors [2] [1] [5].
  • Specificity: It is a potent and selective inhibitor of VEGFR1, 2, and 3, with weaker activity against other kinases like PDGFR-β and c-KIT [3].
  • Differentiation: A critical differentiator from other VEGFR-targeting TKIs is its potent inhibition of TIE2, an off-target effect that may influence the therapeutic profile [2].

References

Axitinib pharmacokinetic profile comparison other VEGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib Pharmacokinetic Profile at a Glance

The table below summarizes the key pharmacokinetic parameters of this compound, a potent and selective second-generation inhibitor of VEGFR-1, 2, and 3 [1] [2].

Parameter Value / Description
Recommended Starting Dose 5 mg twice daily [2]
Dose Proportionality Linear, within 1–20 mg twice daily [2]
Time to Max Concentration (Tmax) Within 1.7 to 6.0 hours; ~2-3 hours (radiolabeled study) [3] [2]
Effective Plasma Half-Life (t1/2) 2.5–6.1 hours [2]
Absolute Bioavailability 58% [2]
Plasma Protein Binding >99% [2]
Primary Metabolizing Enzymes Cytochrome P450 3A4/5 (CYP3A4/5) [3] [2]
Route of Excretion Primarily hepatobiliary; negligible renal excretion [3] [2]
Food Effect Can be taken with or without food [2]

Key Metabolic and Excretion Pathways

A human radiolabeled mass balance study provided critical insights into the disposition of this compound [3].

  • Metabolism: this compound is metabolized primarily in the liver. The two major human plasma metabolites are a sulfoxide product (M12) and a glucuronide product (M7), both considered pharmacologically inactive [2].
  • Excretion: After a single oral dose, the mean total recovery of radioactivity was 82.5%, with feces as the major route of excretion (77.7%) and urine accounting for a minor portion (12.4%) [3]. Unchanged this compound in excreta was negligible, indicating that the drug is almost completely metabolized before elimination [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies from key research.

Human Radiolabeled Mass Balance Study

This study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug [3].

  • Objective: To investigate the disposition of a single oral 5-mg dose of [14C]this compound in healthy human subjects [3].
  • Dosing: A single oral 5-mg dose containing 100 µCi of [14C]this compound was administered to healthy volunteers after a overnight fast [3].
  • Sample Collection: Blood, plasma, urine, and feces samples were collected at specified intervals up to 168 hours post-dose [3].
  • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was determined by liquid scintillation counting [3].
  • Metabolite Profiling: Plasma samples were treated with acetonitrile and analyzed by high-performance liquid chromatography with radiometric detection. Metabolite structures were elucidated using liquid chromatography with tandem mass spectrometry [3].
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in a Phase II Trial

This methodology is typical in clinical trials to correlate drug exposure with effect [4].

  • Objective: To explore relationships between this compound exposure, tumor size reduction, and response probability in patients with advanced thyroid cancer [4].
  • Patient Population: 60 patients with advanced thyroid cancer receiving this compound 5 mg twice daily [4].
  • PK Sampling: Blood samples were collected 15 minutes before and 1–2 hours after the morning dose on Days 1 and 29, and every 8 weeks thereafter [4].
  • Bioanalysis: this compound plasma concentrations were measured using validated high-performance liquid chromatography with tandem mass spectrometric detection [4].
  • Exposure Calculation: Individual steady-state area under the plasma concentration–time curve (AUCss) was calculated using post hoc systemic plasma clearance estimates from a population pharmacokinetic model [4].
  • PD Endpoints: Tumor response was assessed via RECIST 1.0 criteria. Relationships between this compound AUCss and change in tumor size or probability of partial response were analyzed using linear and logistic regression [4].

This compound Pharmacokinetic Pathway

The following diagram synthesizes information from the search results to illustrate the core journey of this compound in the human body, from administration to elimination.

G A Oral Administration 5 mg twice daily B Absorption Tmax: 2-3 h Bioavailability: 58% A->B C Systemic Circulation >99% plasma protein bound Short t1/2: 2.5-6.1 h B->C D Hepatic Metabolism Primarily by CYP3A4/5 C->D E Inactive Metabolites M12 (Sulfoxide) M7 (Glucuronide) D->E F Elimination 77.7% via Feces 12.4% via Urine E->F

Analysis Limitations and Next Steps

The current search provides a robust profile for this compound but lacks direct, head-to-head comparative data for other VEGFR-TKIs.

  • Available Data: The information is sufficient to create a detailed guide on this compound's pharmacokinetics, supported by experimental data from human mass balance and clinical PK/PD studies [3] [4] [2].
  • Missing Data: The search results do not contain structured pharmacokinetic tables for other common VEGFR inhibitors (e.g., sunitinib, sorafenib, pazopanib) necessary for a direct, quantitative comparison.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.12013238 Da

Monoisotopic Mass

386.12013238 Da

Heavy Atom Count

28

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C9LVQ0YUXG

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (55.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (42.65%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (44.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (44.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (57.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in kidney cell cancer and investigated for use/treatment in pancreatic and thyroid cancer.
FDA Label
Inlyta is indicated for the treatment of adult patients with advanced renal cell carcinoma (RCC) after failure of prior treatment with sunitinib or a cytokine.

Livertox Summary

Axitinib is an oral tyrosine kinase inhibitor selective for vascular endothelial growth factor (VEGF) receptors -1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma. Axitinib therapy is commonly associated with transient elevations in serum aminotransferase that are generally mild and asymptomatic. Axitinib has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Axitinib
US Brand Name(s): Inlyta
FDA Approval: Yes
Axitinib is approved to treat: Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used in patients whose disease has not gotten better with other chemotherapy.
Axitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Axitinib prevents the progression of cancer by inhibiting angiogenesis and blocking tumor growth.
Axitinib is an orally bioavailable tyrosine kinase inhibitor. Axitinib inhibits the proangiogenic cytokines vascular endothelial growth factor (VEGF) and platelet-derived growth factor receptor (PDGF), thereby exerting an anti-angiogenic effect.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE17
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE17 - Axitini

Mechanism of Action

Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

319460-85-0

Absorption Distribution and Excretion

After one 5 mg dose of axitinib, it takes about 2.5 to 4.1 hours to reach maximum plasma concentration.
Axitinib is mainly eliminated unchanged in the feces (41%) with 12% of the original dose as unchanged axitinib. There is also 23% eliminated in the urine, most of which are metabolites.
The volume of distribution is 160 L.
The average clearance of axitinib is 38 L/h.

Metabolism Metabolites

Axitinib undergoes mainly hepatic metabolism. CYP3A4 and CYP3A5 are the main hepatic enzymes while CYP1A2, CYP2C19, and UGT1A1 enzymes are secondary.

Wikipedia

Axitinib

Biological Half Life

Axitinib has a half life of 2.5 to 6.1 hours.

Use Classification

Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Gunnarsson O, Pfanzelter NR, Cohen RB, Keefe SM. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Cancer Manag Res. 2015 Feb 11;7:65-73. doi: 10.2147/CMAR.S74202. eCollection 2015. Review. PubMed PMID: 25709499; PubMed Central PMCID: PMC4334173.
2: Tzogani K, Skibeli V, Westgaard I, Dalhus M, Thoresen H, Slot KB, Damkier P, Hofland K, Borregaard J, Ersbøll J, Salmonson T, Pieters R, Sylvester R, Mickisch G, Bergh J, Pignatti F. The European Medicines Agency Approval of Axitinib (Inlyta) for the Treatment of Advanced Renal Cell Carcinoma After Failure of Prior Treatment With Sunitinib or a Cytokine: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use. Oncologist. 2015 Feb;20(2):196-201. Epub 2015 Jan 23. Review. PubMed PMID: 25616431; PubMed Central PMCID: PMC4319625.
3: Borst DL, Arruda LS, MacLean E, Pithavala YK, Morgado JE. Common questions regarding clinical use of axitinib in advanced renal cell carcinoma. Am J Health Syst Pharm. 2014 Jul 1;71(13):1092-6. doi: 10.2146/ajhp130581. Review. PubMed PMID: 24939498.
4: Verzoni E, Grassi P, Testa I, Iacovelli R, Biondani P, Garanzini E, De Braud F, Procopio G. Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Pharmgenomics Pers Med. 2014 Mar 27;7:107-16. doi: 10.2147/PGPM.S37098. eCollection 2014. Review. PubMed PMID: 24715765; PubMed Central PMCID: PMC3977458.
5: Bracarda S, Castellano D, Procopio G, Sepúlveda JM, Sisani M, Verzoni E, Schmidinger M. Axitinib safety in metastatic renal cell carcinoma: suggestions for daily clinical practice based on case studies. Expert Opin Drug Saf. 2014 Apr;13(4):497-510. doi: 10.1517/14740338.2014.888413. Review. PubMed PMID: 24641566.
6: Akaza H, Fukuyama T. Axitinib for the treatment of advanced renal cell carcinoma. Expert Opin Pharmacother. 2014 Feb;15(2):283-97. doi: 10.1517/14656566.2014.868436. Epub 2013 Dec 13. Review. PubMed PMID: 24328549.
7: Gross-Goupil M, François L, Quivy A, Ravaud A. Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clin Med Insights Oncol. 2013 Oct 29;7:269-77. doi: 10.4137/CMO.S10594. Review. PubMed PMID: 24250243; PubMed Central PMCID: PMC3825605.
8: Chen Y, Tortorici MA, Garrett M, Hee B, Klamerus KJ, Pithavala YK. Clinical pharmacology of axitinib. Clin Pharmacokinet. 2013 Sep;52(9):713-25. doi: 10.1007/s40262-013-0068-3. Review. PubMed PMID: 23677771.
9: Qi WX, He AN, Shen Z, Yao Y. Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis. Br J Clin Pharmacol. 2013 Sep;76(3):348-57. doi: 10.1111/bcp.12149. Review. PubMed PMID: 23617405; PubMed Central PMCID: PMC3769663.
10: King JW, Lee SM. Axitinib for the treatment of advanced non-small-cell lung cancer. Expert Opin Investig Drugs. 2013 Jun;22(6):765-73. doi: 10.1517/13543784.2013.775243. Epub 2013 Mar 1. Review. PubMed PMID: 23452008.

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